molecular formula C9H19NO3 B028104 tert-Butyl 3-hydroxypropylmethylcarbamate CAS No. 98642-44-5

tert-Butyl 3-hydroxypropylmethylcarbamate

Cat. No.: B028104
CAS No.: 98642-44-5
M. Wt: 189.25 g/mol
InChI Key: GJGLBUZZTLPCOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxypropylmethylcarbamate (CAS 98642-44-5) is a valuable Boc-protected amine intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This compound features a multifunctional structure, combining a hydrolytically stable carbamate protecting group with a terminal hydroxyl group, making it a versatile building block for the construction of more complex molecules. Key Characteristics: • Molecular Formula: C 9 H 19 NO 3 • Molecular Weight: 189.25 g/mol • Storage: Store in a sealed, dark place under an inert atmosphere, preferably in a freezer at 2-8°C. Research Applications & Value: The primary research value of this chemical lies in its role as a synthetic intermediate. The Boc (tert-butoxycarbonyl) group effectively protects the secondary amine from unwanted reactions during synthetic sequences and can be selectively removed under mild acidic conditions. The terminal hydroxyl group can be further functionalized, for example through alkylation or oxidation, or used to attach the molecule to solid supports or other molecular scaffolds. This makes it highly useful for the synthesis of candidate drug molecules, such as potential enzyme inhibitors or receptor modulators. Handling and Notice: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLBUZZTLPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438874
Record name tert-Butyl (3-hydroxypropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98642-44-5
Record name tert-Butyl (3-hydroxypropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-hydroxypropylmethylcarbamate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of tert-Butyl 3-hydroxypropylmethylcarbamate. It also explores its significant role as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern drug discovery.

Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate, is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The presence of a bulky tert-butyl group and a hydrophilic hydroxypropyl chain imparts specific solubility and reactivity characteristics to the molecule.

Chemical Structure

The chemical structure of this compound consists of a central carbamate functional group. A methyl group and a 3-hydroxypropyl group are attached to the nitrogen atom, while a tert-butyl group is attached to the oxygen atom of the carbamate.

Key Structural Features:

  • Carbamate Group (-N(R)-COO-R'): The core functional group, influencing the molecule's polarity and chemical reactivity.

  • tert-Butyl Group (-C(CH₃)₃): A bulky, lipophilic group that can influence steric interactions and solubility in nonpolar solvents.

  • 3-Hydroxypropyl Group (-CH₂CH₂CH₂OH): A flexible alkyl chain with a terminal primary alcohol, which increases polarity and provides a reactive site for further chemical modifications.

  • Methyl Group (-CH₃): Attached to the nitrogen, it completes the tertiary amine nature of the carbamate nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable sources are included.

PropertyValueSource
Molecular Formula C₉H₁₉NO₃PubChem
Molecular Weight 189.25 g/mol PubChem
Appearance OilChemicalBook
Boiling Point 120 °C at 0.08 TorrChemicalBook
Density (Predicted) 1.020 ± 0.06 g/cm³ChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl AcetateChemicalBook
XLogP3-AA (Predicted) 0.8PubChem

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). For this compound, the synthesis would proceed from 3-(methylamino)-1-propanol.

Reaction:

3-(Methylamino)-1-propanol + Di-tert-butyl dicarbonate → this compound

General Protocol:

  • Dissolution: Dissolve 3-(methylamino)-1-propanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate to the cooled solution. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine, to neutralize the carbonic acid byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically an oil and can be purified using standard laboratory techniques.

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the product from any impurities.

  • Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Observations
1H NMR Structural confirmation and purity assessmentSignals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet, ~2.8-3.0 ppm), and the propyl chain protons (multiplets). The hydroxyl proton will appear as a broad singlet.
13C NMR Structural confirmationResonances for the carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the methyl and propyl groups.
FT-IR Spectroscopy Identification of functional groupsCharacteristic absorption bands for the O-H stretch of the alcohol (~3400 cm⁻¹), C-H stretches of the alkyl groups (~2850-3000 cm⁻¹), and a strong C=O stretch of the carbamate (~1680-1700 cm⁻¹).
Mass Spectrometry Determination of molecular weight and fragmentation patternThe molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight.
HPLC/GC-MS Purity assessment and quantificationA single major peak in the chromatogram indicates a high degree of purity.

Role in PROTAC Drug Development

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Technology: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. This technology offers a novel therapeutic modality with the potential to target proteins that have been historically considered "undruggable" by traditional small molecule inhibitors.

A PROTAC molecule consists of three key components:

  • A ligand for the target protein (Protein of Interest - POI).

  • A ligand for an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by controlling the distance and relative orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.

This compound as a PROTAC Linker

The structure of this compound, with its terminal hydroxyl group, makes it an ideal precursor for the synthesis of more complex linker structures. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand. The Boc-protected amine allows for selective deprotection and subsequent elaboration of the linker chain.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC (tert-Butyl 3-hydroxypropyl- methylcarbamate linker) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary recruited Ternary->PROTAC Recycled polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC signaling pathway, illustrating the formation of the ternary complex and subsequent protein degradation.

Synthesis_Workflow Synthesis and Analysis Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Start 3-(Methylamino)-1-propanol + Boc₂O Reaction Reaction (DCM, 0°C to RT) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure Product Column->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR FT-IR Pure->IR MS Mass Spectrometry Pure->MS Purity HPLC/GC-MS Pure->Purity Final Characterized Compound

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and well-defined structural features. Its growing importance as a versatile linker in the rapidly advancing field of PROTAC-based drug discovery underscores its significance for researchers in medicinal chemistry and chemical biology. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this compound in the development of next-generation therapeutics.

tert-Butyl 3-hydroxypropylmethylcarbamate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-hydroxypropylmethylcarbamate, a key chemical intermediate. The document outlines its chemical properties, a known synthetic application, and the broader context of its utility in pharmaceutical research and development, based on the functions of structurally related compounds.

Compound Identification and Properties

This compound is a carbamate ester characterized by a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, with a terminal hydroxypropyl group. This bifunctional nature makes it a useful building block in organic synthesis.

PropertyValueSource
CAS Number 98642-44-5[1]
Molecular Formula C₉H₁₉NO₃N/A
Molecular Weight 189.25 g/mol N/A
IUPAC Name tert-butyl (3-hydroxypropyl)(methyl)carbamateN/A
Synonyms N-Boc-3-(methylamino)-1-propanol, (3-Hydroxy-propyl)-methyl-carbamic acid tert-butyl ester[1]

Synthetic Application

While detailed, peer-reviewed experimental protocols for this compound are not widely available in public literature, its use as a reactant has been documented in patent literature. A specific application is described in patent WO2021188948A1, which details its use in the synthesis of intermediates for MDM2 degraders.

Experimental Protocol: Alkylation Reaction

The following protocol is adapted from the synthetic scheme described in patent WO2021188948A1. This reaction illustrates the utility of the hydroxyl group for further chemical modification.

Reaction:

To a solution of this compound (CAS 98642-44-5) in tetrahydrofuran (THF), tetrabutylammonium iodide (TBAI) and potassium iodide (KI) are added. Subsequently, potassium hydroxide (KOH) is added to the mixture. The reaction is stirred at room temperature.[2]

Workflow:

G reactant This compound in THF stirring Stir at 25°C for 12 hours reactant->stirring reagents TBAI, KI, KOH reagents->stirring workup Concentration, Aqueous Workup, Extraction with Ethyl Acetate stirring->workup product Alkylated Product workup->product

Alkylation reaction workflow for this compound.

Role in Drug Discovery and Development

Specific biological activity or signaling pathway modulation by this compound has not been reported in the available literature. However, its structural motifs, namely the Boc-protected amine and the hydroxyl functional group, are common in molecules designed for pharmaceutical applications.

The N-Boc protecting group is crucial in multi-step organic syntheses, allowing for the selective masking of a reactive amine functionality while other parts of the molecule are modified. This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

Compounds of this class, N-Boc protected amino alcohols, serve as versatile building blocks in the synthesis of more complex molecules, including:

  • Linkers for Proteolysis Targeting Chimeras (PROTACs): The aliphatic chain can be incorporated into the linker region of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

  • Pharmaceutical Intermediates: The hydroxyl and protected amine groups allow for sequential reactions to build complex molecular scaffolds for a variety of therapeutic targets.

  • Peptide Synthesis: Modified amino alcohols can be incorporated into peptides to introduce non-natural functionalities, potentially enhancing stability or activity.

G cluster_0 Drug Development Pipeline BuildingBlock This compound Hydroxyl Group Boc-Protected Amine Synthesis Multi-Step Synthesis BuildingBlock:f0->Synthesis Alkylation, Esterification, etc. BuildingBlock:f1->Synthesis Deprotection & Amide Coupling ComplexMolecule Complex Molecule (e.g., PROTAC, API) Synthesis->ComplexMolecule BioActivity Biological Screening ComplexMolecule->BioActivity

Conceptual role of N-Boc amino alcohols in drug development.

References

Spectroscopic Analysis of tert-Butyl 3-hydroxypropylmethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl 3-hydroxypropylmethylcarbamate, also known as N-Boc-3-(methylamino)-1-propanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, detailed experimental protocols for obtaining these spectra are provided.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate

  • Synonyms: N-Boc-3-(methylamino)-1-propanol, tert-Butyl (3-hydroxypropyl)methylcarbamate

  • CAS Number: 98642-44-5

  • Molecular Formula: C₉H₁₉NO₃[1]

  • Molecular Weight: 189.25 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as tert-butyl N-(3-hydroxypropyl)carbamate and other N-Boc protected amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55Triplet2H-CH₂-OH
~3.25Triplet2H-N-CH₂-
~2.85Singlet3H-N-CH₃
~1.70Quintet2H-CH₂-CH₂-CH₂-
~1.45Singlet9H-C(CH₃)₃
VariableBroad Singlet1H-OH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~156.0C=O (Carbamate)
~79.5-C(CH₃)₃
~61.0-CH₂-OH
~49.0-N-CH₂-
~35.0-N-CH₃
~32.0-CH₂-CH₂-CH₂-
~28.5-C(CH₃)₃
Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, MediumO-H stretch (alcohol)
2975 - 2850StrongC-H stretch (alkane)
1690 - 1670StrongC=O stretch (carbamate)
1470 - 1450MediumC-H bend (alkane)
1390 and 1365MediumC-H bend (tert-butyl)
1250 - 1150StrongC-O stretch (carbamate)
1050Medium-StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zInterpretation
190.14[M+H]⁺ (protonated molecule)
175.12[M-CH₃]⁺
134.10[M-C₄H₉]⁺ (loss of tert-butyl)
116.09[M-Boc]⁺
102.08[M-C₄H₉O₂]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16 to 64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Syringe pump or liquid chromatography (LC) system for sample introduction

  • Solvent (e.g., methanol, acetonitrile, water)

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump or via an LC system.

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and acquire a product ion spectrum to observe fragmentation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

References

Navigating the Physicochemical Landscape of tert-Butyl 3-hydroxypropyl(methyl)carbamate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility and stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate (CAS No. 98642-44-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols for in-house determination of these critical parameters, and a logical workflow for a comprehensive physicochemical assessment.

Introduction

tert-Butyl 3-hydroxypropyl(methyl)carbamate is a bifunctional molecule featuring a hydroxyl group and a Boc-protected secondary amine. This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development. Equally important is its chemical stability, which dictates storage conditions, shelf-life, and potential degradation pathways that could impact the purity and safety of subsequent products.

While extensive quantitative data for this specific compound is not widely available in public literature, this guide consolidates known information and provides robust, adaptable methodologies for its empirical determination.

Solubility Profile

The solubility of a compound is a fundamental property influencing its handling and application. Based on available data, tert-Butyl 3-hydroxypropyl(methyl)carbamate exhibits varied solubility across different solvent classes.

Quantitative Solubility Data

A summary of the available quantitative solubility data is presented in Table 1. The scarcity of data highlights the necessity for experimental determination for specific applications. A predicted aqueous solubility has been reported, suggesting the compound is very soluble in water[1].

Table 1: Quantitative Solubility of tert-Butyl 3-hydroxypropyl(methyl)carbamate

SolventChemical FormulaPolarity IndexSolubility at 25°C (mg/mL)Notes
WaterH₂O10.214.7[1]Predicted value; classified as "very soluble"[1].
MethanolCH₃OH5.1Not AvailableExpected to be a good solvent.
EthanolC₂H₅OH4.3Not AvailableExpected to be a good solvent.
AcetoneC₃H₆O5.1Not AvailableExpected to be a good solvent.
AcetonitrileC₂H₃N5.8Not AvailableExpected to be a good solvent.
DichloromethaneCH₂Cl₂3.1Soluble (Qualitative)[2]-
ChloroformCHCl₃4.1Soluble (Qualitative)[2]-
Ethyl AcetateC₄H₈O₂4.4Soluble (Qualitative)[2]-
TetrahydrofuranC₄H₈O4.0Not AvailableExpected to be a good solvent.
TolueneC₇H₈2.4Not AvailableExpected to have lower solubility.
HexaneC₆H₁₄0.1Not AvailableExpected to have very low solubility.
Dimethyl SulfoxideC₂H₆OS7.2Soluble (Qualitative)[2]A good solvent for many organic compounds.

Stability Profile

The stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate is largely governed by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. While specific studies on this molecule are not publicly documented, the known chemistry of Boc-carbamates provides a strong indication of its stability profile. A summary of expected stability under various conditions is provided in Table 2.

Table 2: Predicted Stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate

ConditionStabilityPredicted Degradation Pathway
Acidic pH UnstableThe Boc group is readily cleaved under acidic conditions to yield the corresponding secondary amine, isobutylene, and carbon dioxide.
Neutral pH Generally StableMinimal degradation is expected under neutral aqueous conditions at ambient temperature.
Basic pH Generally StableThe Boc group is known to be stable towards most basic conditions.
Oxidative Potentially UnstableThe secondary amine, once deprotected, and the primary alcohol could be susceptible to oxidation.
Thermal Potentially UnstableAt elevated temperatures, carbamates can undergo thermal decomposition, potentially leading to the elimination of isobutylene and carbon dioxide.
Photolytic To be determinedPhotostability should be evaluated as per ICH Q1B guidelines.

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability, which can be adapted by researchers for their specific needs.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of tert-Butyl 3-hydroxypropyl(methyl)carbamate in a given solvent at a specific temperature.

Materials:

  • tert-Butyl 3-hydroxypropyl(methyl)carbamate

  • Selected solvents (e.g., water, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation: Add an excess amount of tert-Butyl 3-hydroxypropyl(methyl)carbamate to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the compound by comparing its response to a standard curve prepared with known concentrations of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Thermodynamic Solubility Determination:

G A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of the compound, based on ICH guidelines[3][4][5][6].

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • tert-Butyl 3-hydroxypropyl(methyl)carbamate

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of tert-Butyl 3-hydroxypropyl(methyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a PDA detector or MS to help identify the degradation products.

Logical Flow for Stability Assessment:

G cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start Compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Pathways Analysis->Report

Caption: Logical Flow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of tert-Butyl 3-hydroxypropyl(methyl)carbamate. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters for their specific applications. A thorough experimental investigation into the solubility and stability of this versatile building block is highly recommended to ensure the success and reproducibility of its use in research and development.

References

Synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate from 3-(methylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-hydroxypropyl(methyl)carbamate from 3-(methylamino)-1-propanol. This reaction, a pivotal step in many organic synthesis pathways, involves the protection of the secondary amine functionality using a tert-butoxycarbonyl (Boc) group. This document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents relevant chemical and physical data in a structured format. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to effectively perform and understand this important transformation.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] The target compound, tert-butyl 3-hydroxypropyl(methyl)carbamate, is a valuable intermediate in the synthesis of more complex molecules, where the Boc-protected amine allows for selective reactions at other functionalities, such as the hydroxyl group.

The synthesis involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the desired carbamate.

Chemical Reaction and Mechanism

The overall chemical transformation is as follows:

3-(methylamino)-1-propanol + Di-tert-butyl dicarbonate → tert-Butyl 3-hydroxypropyl(methyl)carbamate

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and often in the presence of a base to neutralize the acidic byproduct, although the reaction can also proceed without an added base. The selection of di-tert-butyl dicarbonate as the protecting agent is advantageous due to its commercial availability and the fact that the byproducts of the reaction are benign (tert-butanol and carbon dioxide).[4]

Experimental Protocol

The following protocol is adapted from a similar synthesis of a Boc-protected amino alcohol and represents a standard and reliable method for the preparation of tert-butyl 3-hydroxypropyl(methyl)carbamate.[5]

Materials:

  • 3-(methylamino)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(methylamino)-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 equivalents) is added at 0 °C under a nitrogen or argon atmosphere.[5]

  • The reaction mixture is stirred at room temperature for 2 hours.[5]

  • Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), water is added to the reaction mixture.

  • The aqueous phase is extracted with DCM.

  • The combined organic fractions are washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.[5]

  • The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄.[5]

  • After filtration, the solvent is removed under reduced pressure using a rotary evaporator to afford the title compound.[5]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties of Reactant and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-(methylamino)-1-propanolC₄H₁₁NO89.144551-40-0
tert-Butyl 3-hydroxypropyl(methyl)carbamateC₉H₁₉NO₃189.2598642-44-5

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Stoichiometric Ratio (Substrate:Boc₂O)1 : 1.1
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Reported YieldQuantitative[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and workup of tert-butyl 3-hydroxypropyl(methyl)carbamate.

Synthesis_Workflow Start Start Reactants 1. Dissolve 3-(methylamino)-1-propanol in anhydrous DCM Start->Reactants Addition 2. Add Di-tert-butyl dicarbonate at 0 °C Reactants->Addition Reaction 3. Stir at Room Temperature for 2 hours Addition->Reaction Quench 4. Quench with Water Reaction->Quench Extraction 5. Extract with DCM Quench->Extraction Wash1 6. Wash with sat. NaHCO₃ Extraction->Wash1 Wash2 7. Wash with Brine Wash1->Wash2 Drying 8. Dry over Anhydrous MgSO₄ Wash2->Drying Filtration 9. Filter Drying->Filtration Evaporation 10. Evaporate Solvent Filtration->Evaporation Product tert-Butyl 3-hydroxypropyl(methyl)carbamate Evaporation->Product

Caption: Experimental workflow for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Conclusion

The synthesis of tert-butyl 3-hydroxypropyl(methyl)carbamate from 3-(methylamino)-1-propanol via Boc protection is a straightforward and high-yielding reaction. The use of di-tert-butyl dicarbonate provides a mild and efficient method for the protection of the secondary amine. The protocol detailed in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. This intermediate serves as a versatile building block for the synthesis of a wide array of more complex molecules, making this synthetic procedure highly valuable for researchers in drug discovery and development.

References

Mechanism of Boc protection using di-tert-butyl dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Boc Protection Using Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amines is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups due to its ease of introduction, stability under various conditions, and facile removal under mild acidic conditions.[1][2] This guide provides a comprehensive technical overview of the mechanism of Boc protection using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), detailing the reaction mechanism, quantitative data on its application, experimental protocols, and the logical workflow.

The Boc group effectively masks the nucleophilic and basic nature of amines, preventing them from undergoing unwanted reactions during subsequent synthetic transformations.[2][3] A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group, making it invaluable in complex synthetic routes like solid-phase peptide synthesis (SPPS).[2][4][5]

Core Reaction Mechanism

The introduction of the Boc group onto an amine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate.[2][6] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial attack forms a transient tetrahedral intermediate.[1][2] The reaction can be performed with or without a base, which influences the subsequent steps of the mechanism.

Base-Catalyzed Mechanism

In the presence of a base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP), the reaction is often accelerated.[1][7] The base serves to deprotonate the positively charged amine in the intermediate, facilitating the collapse of the tetrahedral intermediate.[1][8] This collapse results in the elimination of a tert-butyl carbonate leaving group.[8][9] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated by the previously formed protonated base to generate tert-butanol.[8] The evolution of CO₂ gas is a strong driving force for the reaction.[5][8]

Boc_Protection_Base_Catalyzed cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & Byproducts R_NH2 Amine (R-NH₂) Attack Nucleophilic Attack R_NH2->Attack Boc2O Di-tert-butyl Dicarbonate ((Boc)₂O) Boc2O->Attack Base Base (e.g., TEA) Deprotonation Deprotonation by Base Base->Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->Deprotonation Collapse Intermediate Collapse Deprotonation->Collapse Protonated_Base Protonated Base Deprotonation->Protonated_Base Decomposition Leaving Group Decomposition Collapse->Decomposition Eliminates tert-butyl carbonate Boc_Amine Boc-Protected Amine Collapse->Boc_Amine Yields CO2 Carbon Dioxide (CO₂) Decomposition->CO2 tBuOH tert-Butanol Decomposition->tBuOH Boc_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Workup cluster_final Final Product Start Select Amine Substrate Choose_Cond Choose Conditions (Solvent, Base/Catalyst) Start->Choose_Cond Setup Dissolve Amine & Base in Solvent Choose_Cond->Setup Cool Cool to 0°C (Optional) Setup->Cool Add_Boc Add (Boc)₂O Cool->Add_Boc Stir Stir at Specified Temperature Add_Boc->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Dry Dry Organic Layer & Concentrate Workup->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify Characterize Characterize Final Product Purify->Characterize

References

Commercial Availability and Sourcing of tert-Butyl 3-hydroxypropyl(methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical entities is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of tert-Butyl 3-hydroxypropyl(methyl)carbamate (CAS No. 98642-44-5), a key building block in organic synthesis.

Overview of tert-Butyl 3-hydroxypropyl(methyl)carbamate

tert-Butyl 3-hydroxypropyl(methyl)carbamate is a carbamate derivative with the linear formula C9H19NO3.[1][2] It is recognized for its utility as an intermediate in the synthesis of more complex molecules. The presence of the Boc protecting group and a hydroxyl functionality makes it a versatile reagent in multi-step synthetic pathways.

Commercial Suppliers and Product Specifications

The availability of tert-Butyl 3-hydroxypropyl(methyl)carbamate from various chemical suppliers is a key consideration for project planning and execution. Below is a summary of suppliers who list this compound in their catalogs. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Sigma-AldrichNot specified in search resultsNot specified in search resultsInquire98642-44-5
FluorochemFLUH99C87FB6Not specified in search resultsInquire98642-44-5

Note: The information provided is based on publicly available data. For bulk quantities or specific purity requirements, it is advisable to contact the suppliers directly.

Sourcing Workflow for Research Chemicals

The process of acquiring a specialized chemical like tert-Butyl 3-hydroxypropyl(methyl)carbamate for research purposes follows a structured workflow. This ensures that the correct compound, in the required purity and quantity, is obtained in a timely and compliant manner. The following diagram illustrates a typical sourcing workflow.

cluster_sourcing Chemical Sourcing Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quote Request Quote Search Suppliers->Request Quote Evaluate Options Evaluate Options Request Quote->Evaluate Options Place Order Place Order Evaluate Options->Place Order Receive & QC Receive & QC Place Order->Receive & QC Release to Lab Release to Lab Receive & QC->Release to Lab

Caption: A diagram illustrating the workflow for sourcing research chemicals.

Experimental Protocols

Detailed experimental protocols for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate are typically proprietary to the manufacturers. However, general synthetic routes for N-Boc protected amino alcohols are well-documented in organic chemistry literature. These methods often involve the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. For specific, non-commercially available analogs, researchers may need to develop a custom synthesis route.

This guide provides a foundational understanding of the commercial landscape for tert-Butyl 3-hydroxypropyl(methyl)carbamate. For further technical details, including safety data sheets (SDS) and certificates of analysis (CoA), direct engagement with the listed suppliers is essential.

References

Navigating the Safety Profile of tert-Butyl 3-hydroxypropylmethylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-hydroxypropylmethylcarbamate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data from structurally similar compounds, it is prudent to handle this chemical with care, assuming it may cause skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes.Protects against splashes that could cause serious eye irritation or damage.
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.Inhalation of vapors or aerosols may cause respiratory irritation. Engineering controls are the primary method of exposure control.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal.

Toxicological Information

Table 4: Acute Toxicity Data for Structurally Similar Carbamates

CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)
Butyl carbamate592-35-8690 mg/kg[1][2]No data available
tert-Butyl carbamate4248-19-5No data availableNo data available

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

Experimental Protocols for Safety Assessment

For laboratories equipped to conduct toxicological assessments, the following standard protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][4][5][6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3][4][5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Acute Oral Toxicity Assessment: OECD 423 Guideline

This protocol follows the Acute Toxic Class Method to determine the oral toxicity of a substance.

Methodology:

  • Animal Selection: Use a small number of animals (typically rats), usually of a single sex, for each step.[7][8][9]

  • Dose Administration: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[7][8][9]

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[7][8][9]

  • Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step, which may involve dosing at a higher or lower level, or stopping the test.[7][8][9]

  • Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.[7][8][9]

Metabolic Pathways and Potential for Drug Interactions

Carbamates are primarily metabolized in the liver. Understanding these metabolic pathways is crucial for assessing potential drug-drug interactions.

General Metabolic Pathway of Carbamates

The metabolism of carbamates generally involves two main phases. Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to oxidation, hydroxylation, and dealkylation. Phase II metabolism involves the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Carbamate_Metabolism Carbamate This compound PhaseI Phase I Metabolism (Oxidation, Hydrolysis) Carbamate->PhaseI CYP450, Hydrolases PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolites Excretion Excretion PhaseII->Excretion Conjugated Metabolites

Caption: Generalized metabolic pathway of carbamates.

Cytochrome P450 Inhibition Assay

To assess the potential of this compound to inhibit major CYP isoforms, a CYP inhibition assay can be performed.

Methodology:

  • Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate and various concentrations of this compound.[10][11][12][13][14]

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.[10][11][12][13][14]

  • IC50 Determination: Determine the concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism.[10][11][12][13][14]

CYP_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Analysis Microsomes Human Liver Microsomes + CYP Probe Substrate Incubation Incubation Microsomes->Incubation TestCompound This compound (Various Concentrations) TestCompound->Incubation LCMS LC-MS/MS Analysis of Metabolite Formation Incubation->LCMS IC50 IC50 Calculation LCMS->IC50

References

An In-depth Technical Guide on tert-Butyl 3-hydroxypropylmethylcarbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-hydroxypropylmethylcarbamate (CAS No. 98642-44-5), also known as N-Boc-3-(methylamino)-1-propanol, is a bifunctional organic molecule.[1][2] While this specific compound is commercially available, a comprehensive review of medicinal chemistry literature reveals a notable scarcity of published research detailing its specific biological activities or applications in drug development.[2] However, by examining its structural components—a tert-butoxycarbonyl (Boc) protecting group and a hydroxypropylmethylcarbamate core—we can infer its potential roles and applications in medicinal chemistry. This guide provides an overview of its physicochemical properties, a probable synthetic route with a general experimental protocol, and a discussion of the significance of its constituent moieties in the broader context of drug discovery.

Physicochemical Properties

Based on available data from chemical suppliers, the known properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 98642-44-5[1][3]
Molecular Formula C₉H₁₉NO₃[1][3]
Molecular Weight 189.25 g/mol [1][3]
Appearance Light yellow oil[3]
Boiling Point 120 °C at 0.08 Torr[3]
Predicted Density 1.020 ± 0.06 g/cm³[3]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl Acetate[3]

Synthesis of this compound

A likely synthetic route to this compound involves the protection of the secondary amine of 3-(methylamino)-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the Boc protecting group onto primary and secondary amines.

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-(Methylamino)-1-propanol product This compound reactant1->product Solvent (e.g., DCM) Base (e.g., Triethylamine, optional) reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Boc Protection:

This protocol is a generalized procedure based on standard methods for the N-Boc protection of amino alcohols.

  • Reaction Setup: To a solution of 3-(methylamino)-1-propanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.0-1.2 equivalents). If the starting material is a salt (e.g., hydrochloride), a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is typically added to neutralize the acid.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Role in Medicinal Chemistry

Due to the lack of specific literature for the title compound, its role in medicinal chemistry is inferred from the functions of its key structural features.

The tert-Butyl Carbamate (Boc) Group:

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis and the construction of complex molecules in drug discovery.[4] Its widespread use is due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions (e.g., with trifluoroacetic acid).[4]

In medicinal chemistry, the Boc group serves several purposes:

  • Intermediate Protection: It allows for selective reactions at other functional groups within a molecule.

  • Modulation of Physicochemical Properties: The bulky and lipophilic nature of the tert-butyl group can increase a molecule's solubility in organic solvents and its ability to cross cell membranes.[5]

  • Prodrugs: While less common for this purpose, carbamates can be designed as prodrugs that are cleaved in vivo to release an active pharmaceutical ingredient.[5]

The Hydroxypropylmethylcarbamate Moiety:

The core structure of the molecule can act as a versatile linker or spacer in the design of more complex therapeutic agents. The hydroxyl group provides a reactive handle for further functionalization, such as etherification or esterification, to attach other molecular fragments.

A significant application for similar bifunctional molecules is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's efficacy, and structures similar to this compound are used to construct these linkers.[6]

G cluster_workflow PROTAC Synthesis Workflow using a Boc-Protected Linker start Boc-Protected Bifunctional Linker (e.g., this compound) step1 Couple to E3 Ligase Ligand start->step1 step2 Boc Deprotection (Acidic Conditions) step1->step2 step3 Couple to Target Protein Ligand step2->step3 end Final PROTAC Molecule step3->end

Caption: Generalized workflow for PROTAC synthesis.

Quantitative Data and Signaling Pathways

As there is no published biological data for this compound, it is not possible to provide tables of quantitative data (e.g., IC₅₀, Kᵢ values) or diagrams of specific signaling pathways in which it is involved. The primary role of this compound, as inferred from its structure, is that of a synthetic building block rather than a biologically active agent itself.

This compound is a chemical entity with potential utility in medicinal chemistry as a versatile building block. Its value lies in the combination of a stable, yet readily cleavable, Boc-protecting group and a functionalized core that can be incorporated into larger, more complex molecules. While direct research on its biological effects is currently unavailable, its structural similarity to linkers used in advanced therapeutic modalities like PROTACs suggests a potential application in this and other areas of drug discovery that require the controlled assembly of molecular components. Further research would be needed to fully elucidate any intrinsic biological activity and to explore its full potential in the synthesis of novel therapeutic agents.

References

Methodological & Application

Synthesis Protocol for tert-Butyl 3-hydroxypropyl(methyl)carbamate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate, a valuable intermediate in organic synthesis and drug development. The procedure outlined is based on the well-established method of amine protection using di-tert-butyl dicarbonate (Boc anhydride).

Introduction

Tert-Butyl 3-hydroxypropyl(methyl)carbamate is a bifunctional molecule containing a protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the hydroxyl group, making this compound a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The following protocol details a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate. The lone pair of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of the N-Boc protected product.

reaction cluster_reactants Reactants cluster_product Product 3-methylamino-1-propanol 3-(Methylamino)-1-propanol product tert-Butyl 3-hydroxypropyl(methyl)carbamate 3-methylamino-1-propanol->product DCM, 0°C to rt, 2h Boc-anhydride Di-tert-butyl dicarbonate Boc-anhydride->product

Caption: Reaction scheme for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate.[1]

Materials:

  • 3-(Methylamino)-1-propanol

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)-1-propanol (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of starting amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: While stirring, add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting product is often of high purity. If further purification is required, flash column chromatography on silica gel can be performed.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3-(Methylamino)-1-propanol4551-40-0C₄H₁₁NO89.14Colorless liquid
Di-tert-butyl dicarbonate24424-99-5C₁₀H₁₈O₅218.25Colorless to white solid or liquid
tert-Butyl 3-hydroxypropyl(methyl)carbamate98642-44-5C₉H₁₉NO₃189.25Oil or liquid[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

workflow start Start dissolve Dissolve 3-(methylamino)-1-propanol in DCM start->dissolve cool Cool to 0°C dissolve->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react Stir at 0°C to room temperature for 2h add_boc->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product tert-Butyl 3-hydroxypropyl(methyl)carbamate evaporate->product

Caption: Workflow for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

This protocol provides a general guideline. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

tert-Butyl 3-hydroxypropylmethylcarbamate as a protecting group for secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Boc Group as a Protecting Group for Secondary Amines

The protection of amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group stands out due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. While the user inquired about tert-Butyl 3-hydroxypropylmethylcarbamate, this compound is not a recognized or documented protecting group for secondary amines in the available scientific literature. Therefore, these notes will focus on the widely used and well-characterized Boc group for the protection of secondary amines.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base. The resulting N-Boc protected amine is stable to many nucleophilic and basic conditions, making it an ideal choice for complex synthetic routes. Deprotection is cleanly achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), liberating the free amine, tert-butanol, and carbon dioxide.

Key Characteristics of the Boc Protecting Group:
  • Stability: The Boc group is stable to a wide range of reagents, including organometallics, hydrides, and catalytic hydrogenation conditions.

  • Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.

  • Cleavage: Deprotection is achieved under acidic conditions, which are orthogonal to the cleavage conditions for other protecting groups like Fmoc and Cbz.

Experimental Protocols

Protection of a Secondary Amine with Di-tert-butyl dicarbonate (Boc)₂O

This protocol describes a general procedure for the protection of a secondary amine using (Boc)₂O.

Materials:

  • Secondary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the secondary amine (1.0 eq) in the chosen solvent (DCM or THF) to a concentration of approximately 0.1-0.5 M.

  • Add the base (TEA or DIPEA, 1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add (Boc)₂O (1.1-1.3 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc protected secondary amine.

Deprotection of an N-Boc Protected Secondary Amine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected secondary amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected secondary amine (1.0 eq) in DCM to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) to the solution. The amount of TFA can be adjusted based on the substrate's sensitivity. A common ratio is 1:1 TFA:DCM (v/v).

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within 30 minutes to 2 hours.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography or crystallization to obtain the pure secondary amine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Secondary Amines

Parameter Condition A Condition B Condition C
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)4-Dimethylaminopyridine (DMAP) (catalytic) + TEA
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Yield 85-95%90-98%90-99%
Reaction Time 2-12 hours1-8 hours1-6 hours
Notes Standard, widely applicable conditions.DIPEA is less nucleophilic and can be advantageous for sensitive substrates.DMAP can significantly accelerate the reaction rate.

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature30 min - 2 hoursStandard and highly effective. Volatile and easily removed.
Hydrochloric Acid (HCl)Dioxane or Ether0 °C to Room Temperature1 - 4 hoursProvides the amine as its hydrochloride salt, which can be advantageous for purification and handling.
Formic AcidNo solventRoom Temperature12 - 48 hoursMilder conditions, suitable for acid-sensitive substrates.
Trimethylsilyl iodide (TMSI)Chloroform or DCM0 °C to Room Temperature15 min - 1 hourVery mild and neutral conditions.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SecAmine Secondary Amine (R2NH) Reaction Mix and Stir in Solvent (e.g., DCM) SecAmine->Reaction BocAnhydride Boc Anhydride ((Boc)2O) BocAnhydride->Reaction Base Base (e.g., TEA) Base->Reaction Quench Quench with Water Reaction->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify ProtectedAmine N-Boc Protected Amine (R2N-Boc) Purify->ProtectedAmine

Caption: Workflow for the Boc protection of a secondary amine.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product ProtectedAmine N-Boc Protected Amine (R2N-Boc) Reaction Add Acid (e.g., TFA in DCM) ProtectedAmine->Reaction Neutralize Neutralize with Base (NaHCO3) Reaction->Neutralize Deprotection Complete Extract Extract with Organic Solvent Neutralize->Extract Wash Wash (Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Optional) Concentrate->Purify FreeAmine Secondary Amine (R2NH) Purify->FreeAmine

Caption: Workflow for the deprotection of an N-Boc secondary amine.

Orthogonality Start Amine with Multiple Protecting Groups Boc Boc Group Start->Boc Fmoc Fmoc Group Start->Fmoc Cbz Cbz Group Start->Cbz Boc_Deprotection Acidic Cleavage (e.g., TFA) Boc->Boc_Deprotection Fmoc_Deprotection Basic Cleavage (e.g., Piperidine) Fmoc->Fmoc_Deprotection Cbz_Deprotection Hydrogenolysis (e.g., H2, Pd/C) Cbz->Cbz_Deprotection Free_Amine_Boc Free Amine Boc_Deprotection->Free_Amine_Boc Selective Deprotection Free_Amine_Fmoc Free Amine Fmoc_Deprotection->Free_Amine_Fmoc Selective Deprotection Free_Amine_Cbz Free Amine Cbz_Deprotection->Free_Amine_Cbz Selective Deprotection

Caption: Orthogonality of common amine protecting groups.

Application Notes and Protocols for tert-Butyl 3-hydroxypropylmethylcarbamate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl 3-hydroxypropylmethylcarbamate as a linker in solid-phase peptide synthesis (SPPS). This bifunctional reagent is valuable for introducing a hydroxyl-terminated propyl linker onto peptides, enabling further modifications or altering the pharmacokinetic properties of the peptide.

Introduction

This compound is a versatile building block used in SPPS to introduce a flexible, three-carbon hydroxyl-terminated linker. The tert-butoxycarbonyl (Boc) protecting group on the methylamino group allows for its direct incorporation into standard Fmoc-based SPPS protocols. The terminal hydroxyl group can be used for subsequent conjugations, such as the attachment of small molecules, labels, or for creating peptide-drug conjugates.

Key Applications:

  • Introduction of a Hydrophilic Linker: The propyl hydroxyl linker can increase the hydrophilicity of a peptide.

  • Site for Further Conjugation: The terminal hydroxyl group serves as a handle for attaching other molecules of interest.

  • Modification of Peptide Termini: It can be coupled to the N-terminus of a peptide chain or used to modify the C-terminus.

  • Synthesis of Modified Peptides: Enables the creation of peptides with altered biological activities or pharmacokinetic profiles.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS

Experimental Protocols

The following protocols are generalized for the manual incorporation of this compound in Fmoc-based SPPS.

Protocol 1: Coupling to the N-Terminus of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Quantitative Data Summary for N-Terminal Coupling:

ReagentEquivalents (eq.)
This compound3
Coupling Reagent (e.g., HATU)2.9
Additive (e.g., HOBt)3
DIPEA6
Protocol 2: Boc Deprotection and Final Cleavage

This protocol outlines the removal of the Boc protecting group from the incorporated linker and the final cleavage of the modified peptide from the resin.

Materials:

  • Peptide-resin with N-terminal this compound modification

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • TFA cleavage cocktail (e.g., TFA/TIPS/H₂O; 95:2.5:2.5)[1]

  • Cold diethyl ether

Procedure:

  • Boc Deprotection (Optional, for further modification): Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group, yielding a free methylamino group.[2]

  • Final Cleavage and Deprotection: To cleave the modified peptide from the resin and remove side-chain protecting groups, treat the resin with a TFA cleavage cocktail for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

  • Drying: Dry the peptide pellet under vacuum.

Common Cleavage Cocktail Composition:

ComponentPercentage (%)
Trifluoroacetic Acid (TFA)95
Triisopropylsilane (TIPS)2.5
Water (H₂O)2.5

Visualizations

Experimental Workflow for N-Terminal Modification

N_Terminal_Modification_Workflow start_node Fmoc-Deprotected Peptide-Resin swell Swell Resin start_node->swell DMF process_node process_node decision_node decision_node end_node Modified Peptide-Resin couple Couple Linker swell->couple Activator, DIPEA, Linker wash1 Wash (DMF, DCM) couple->wash1 2-4h kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->end_node Negative (complete) kaiser_test->couple Positive (incomplete) Cleavage_Workflow start_node Modified Peptide-Resin cleavage Cleavage from Resin & Side-chain Deprotection start_node->cleavage TFA Cocktail process_node process_node final_product Purified Modified Peptide filter Filter Resin cleavage->filter 2-3h precipitate Precipitate in Cold Ether filter->precipitate Collect Filtrate isolate Centrifuge & Wash Pellet precipitate->isolate dry Dry Peptide isolate->dry dry->final_product

References

Application Notes and Protocols: The Strategic Use of tert-Butyl 3-hydroxypropyl(methyl)carbamate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl 3-hydroxypropyl(methyl)carbamate is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex natural products and their analogues. Its structure incorporates a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group and a primary alcohol, offering orthogonal handles for sequential chemical modifications. This application note details the utility of this reagent as a key intermediate, providing a representative protocol for its incorporation into a larger molecular scaffold, a common strategy in the synthesis of alkaloids and other nitrogen-containing natural products. The Boc-protecting group offers robust protection under a variety of reaction conditions while allowing for mild deprotection, making it an ideal choice for multi-step syntheses.[][2]

Key Applications in Synthesis

The primary utility of tert-butyl 3-hydroxypropyl(methyl)carbamate lies in its role as a precursor to the 3-(methylamino)propan-1-ol moiety, a substructure present in various natural products. Its application can be broadly categorized into:

  • Introduction of a Side Chain: The hydroxyl group can be activated or transformed to couple the three-carbon unit to a core structure.

  • Heterocycle Formation: The nucleophilic nitrogen (after deprotection) and the hydroxyl group can participate in cyclization reactions to form nitrogen-containing heterocycles.

  • Modification and Elaboration: Both the hydroxyl and the protected amine can be starting points for further functionalization to build more complex side chains.[3]

Representative Application: Synthesis of a Hypothetical N-Methylated Alkaloid Precursor

This section provides a detailed protocol for a key synthetic step involving the etherification of tert-butyl 3-hydroxypropyl(methyl)carbamate with a complex aromatic core, followed by oxidation. This sequence is a common strategy to build side chains in alkaloid synthesis.

Logical Workflow of the Synthetic Application

G cluster_prep Preparation cluster_coupling Key Coupling Step cluster_modification Further Modification A tert-Butyl 3-hydroxypropyl(methyl)carbamate C Activation of Alcohol or Phenol A->C Reagents B Aromatic Core (e.g., Phenolic Precursor) B->C D Mitsunobu or Williamson Ether Synthesis C->D Input E Coupled Intermediate D->E Yield: 85-95% F Oxidation of Terminal Alcohol E->F Oxidizing Agent G Aldehyde/Carboxylic Acid Intermediate F->G Yield: 80-90% H Boc Deprotection (Acid-mediated) G->H e.g., TFA I Final Precursor for Cyclization/Elaboration H->I

Caption: Synthetic workflow for incorporating the carbamate building block.

Experimental Protocols

Protocol 1: Mitsunobu Etherification of an Aromatic Core

This protocol describes the coupling of tert-butyl 3-hydroxypropyl(methyl)carbamate with a generic phenolic substrate (e.g., 4-hydroxy-indole derivative) via a Mitsunobu reaction.

Materials:

  • tert-Butyl 3-hydroxypropyl(methyl)carbamate

  • 4-Hydroxy-indole derivative (or other phenolic substrate)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 4-hydroxy-indole derivative (1.0 eq), tert-butyl 3-hydroxypropyl(methyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ether-linked product.

Protocol 2: Oxidation of the Terminal Alcohol

This protocol details the oxidation of the primary alcohol of the coupled product to an aldehyde using Dess-Martin Periodinane (DMP).

Materials:

  • Ether-linked product from Protocol 1

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an argon atmosphere.

  • Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting aldehyde is often used in the next step without further purification, but can be purified by silica gel chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key transformations described. These values are representative and may vary based on the specific substrates used.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Etherification Mitsunobu ReactionPPh₃, DIADTHF0 to 2512-1885 - 92
2. Oxidation Dess-Martin OxidationDess-Martin PeriodinaneDCM251 - 290 - 97
3. Boc Deprotection AcidolysisTrifluoroacetic Acid (TFA)DCM0 to 250.5 - 1>95 (quantitative)

Signaling Pathway and Logical Relationships

The strategic use of protecting groups is central to the successful synthesis of complex molecules. The diagram below illustrates the logic of using the Boc group in this synthetic sequence.

G cluster_synthesis Synthetic Sequence Start Starting Material: tert-Butyl 3-hydroxypropyl(methyl)carbamate Node1 OH group reacts (Etherification) Start->Node1 Node2 Boc-protected amine is unreactive Start->Node2 Node3 Further transformations on the coupled product (e.g., Oxidation) Node1->Node3 Node4 Selective Boc Deprotection (Acid) Node3->Node4 Node5 Free secondary amine available for cyclization or further coupling Node4->Node5

Caption: Logic of orthogonal reactivity using Boc protection.

Conclusion: tert-Butyl 3-hydroxypropyl(methyl)carbamate is a highly effective and versatile building block for introducing the N-methyl-3-aminopropanol substructure in natural product synthesis. The protocols and data presented here, while based on a representative example, highlight a robust strategy for its application. The use of the Boc protecting group allows for the selective reaction of the hydroxyl group, with the amine being revealed at a later, strategic point in the synthesis, showcasing a classic and powerful approach in modern synthetic chemistry.

References

Application Notes and Protocols: Tert-Butyl 3-hydroxypropylmethylcarbamate as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

This document provides detailed application notes and protocols for the use of tert-butyl 3-hydroxypropylmethylcarbamate as a building block for a flexible, aliphatic linker in the development of PROTACs. While specific examples of PROTACs incorporating this exact linker are not extensively documented in publicly available literature, its structure represents a versatile scaffold for creating effective degraders. The following sections will therefore utilize data and protocols from well-characterized PROTACs with structurally similar linkers to provide a comprehensive guide for researchers. The principles and methodologies described herein are broadly applicable to the design and evaluation of novel PROTACs utilizing aliphatic linkers.

Linker Properties and Design Considerations

This compound provides a short, flexible aliphatic chain with a hydroxyl group that can be readily functionalized for conjugation to either the POI ligand or the E3 ligase ligand. The tert-butyl protecting group on the carbamate allows for selective deprotection and subsequent reaction.

Key Features of Aliphatic Linkers:

  • Flexibility: Allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.

  • Synthetic Tractability: The synthesis and modification of aliphatic chains are generally straightforward.

  • Modulation of Physicochemical Properties: The length and composition of the linker can be adjusted to optimize solubility, cell permeability, and pharmacokinetic properties of the PROTAC.

Representative Application: BRD4-Targeting PROTAC

To illustrate the application of a flexible aliphatic linker, we will consider a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription and a high-value target in cancer therapy. The following data is based on a well-characterized BRD4 degrader, ARV-825, which employs a flexible linker to connect a BRD4 inhibitor (OTX015) to a Cereblon (CRBN) E3 ligase ligand (pomalidomide).

Quantitative Data for a Representative BRD4-Targeting PROTAC
ParameterValueCell LineReference
DC50 (BRD4 Degradation) ~1 nMBurkitt's Lymphoma (Ramos)--INVALID-LINK--
Dmax (BRD4 Degradation) >95%Burkitt's Lymphoma (Ramos)--INVALID-LINK--
GI50 (Cell Growth Inhibition) ~5 nMBurkitt's Lymphoma (Ramos)--INVALID-LINK--
Binding Affinity (BRD4 BD1) 90 nMBiochemical Assay--INVALID-LINK--
Binding Affinity (BRD4 BD2) 28 nMBiochemical Assay--INVALID-LINK--
Binding Affinity (CRBN) ~3 µMBiochemical Assay--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of a PROTAC, using a BRD4-targeting PROTAC with a flexible linker as an example.

Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a general synthetic scheme for coupling a BRD4 inhibitor, a flexible linker derived from a precursor like this compound, and a CRBN ligand.

Diagram of Synthetic Workflow:

G cluster_synthesis PROTAC Synthesis Workflow BRD4_ligand BRD4 Ligand (e.g., OTX015 derivative) Intermediate2 Ligand-Linker Conjugate BRD4_ligand->Intermediate2 Coupling Reaction 1 Linker_precursor Linker Precursor (e.g., tert-Butyl 3-hydroxypropylmethylcarbamate) Intermediate1 Activated Linker Linker_precursor->Intermediate1 Activation CRBN_ligand CRBN Ligand (e.g., Pomalidomide derivative) Final_PROTAC Final PROTAC CRBN_ligand->Final_PROTAC Intermediate1->Intermediate2 Intermediate2->Final_PROTAC Coupling Reaction 2

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

  • BRD4 inhibitor with a suitable functional group for conjugation (e.g., a carboxylic acid or amine).

  • This compound.

  • CRBN ligand with a suitable functional group (e.g., an amine or halide).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DCM).

  • Reagents for Boc deprotection (e.g., TFA).

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

Procedure:

  • Linker Activation:

    • Modify the hydroxyl group of this compound to introduce a reactive group for coupling (e.g., convert to a mesylate or tosylate for reaction with an amine, or an azide for click chemistry).

  • First Coupling Reaction:

    • Couple the activated linker to the BRD4 inhibitor. For example, if the BRD4 inhibitor has a carboxylic acid and the linker has been modified to have an amine, use standard amide coupling conditions (HATU, DIPEA in DMF).

  • Deprotection:

    • Remove the tert-butyl protecting group from the carbamate using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the secondary amine.

  • Second Coupling Reaction:

    • Couple the deprotected ligand-linker conjugate to the CRBN ligand. For instance, if the CRBN ligand has a reactive halide, the secondary amine on the linker can displace it in an SNAr reaction.

  • Purification:

    • Purify the final PROTAC compound using flash column chromatography followed by preparative HPLC to obtain a highly pure product.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR spectroscopy and mass spectrometry.

Western Blot Analysis of BRD4 Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.

Diagram of Western Blot Workflow:

G cluster_wb Western Blot Workflow Cell_culture Cell Culture (e.g., Ramos cells) PROTAC_treatment PROTAC Treatment (Varying concentrations and times) Cell_culture->PROTAC_treatment Cell_lysis Cell Lysis PROTAC_treatment->Cell_lysis Protein_quantification Protein Quantification (BCA Assay) Cell_lysis->Protein_quantification SDS_PAGE SDS-PAGE Protein_quantification->SDS_PAGE Protein_transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_transfer Blocking Blocking (e.g., 5% milk) Protein_transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantify band intensity) Detection->Analysis

Caption: A standard workflow for assessing protein degradation via Western blot.

Materials:

  • Ramos (or other suitable) cells.

  • Complete cell culture medium.

  • Synthesized PROTAC.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-BRD4 and anti-β-actin as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed Ramos cells at an appropriate density in 6-well plates.

    • The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a DMSO vehicle control and a co-treatment with MG132 to confirm proteasome-dependent degradation.

  • Cell Lysis:

    • Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against BRD4 and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of BRD4 degradation at each PROTAC concentration.

Cell Viability Assay

This protocol measures the effect of the PROTAC on cell proliferation, which is an indicator of its anti-cancer activity.

Diagram of Cell Viability Assay Workflow:

G cluster_viability Cell Viability Assay Workflow Cell_seeding Seed Cells in 96-well Plate PROTAC_treatment Treat with Serial Dilutions of PROTAC Cell_seeding->PROTAC_treatment Incubation Incubate for 72 hours PROTAC_treatment->Incubation Reagent_addition Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Reagent_addition Signal_measurement Measure Luminescence Reagent_addition->Signal_measurement Data_analysis Calculate GI50 Signal_measurement->Data_analysis

Caption: Workflow for determining the effect of a PROTAC on cell viability.

Materials:

  • Ramos (or other suitable) cells.

  • Complete cell culture medium.

  • 96-well plates.

  • Synthesized PROTAC.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells at a low density in 96-well plates.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Assay:

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement:

    • Measure the luminescent signal using a plate reader.

  • Analysis:

    • Plot the cell viability against the PROTAC concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for a BRD4-targeting PROTAC that recruits the CRBN E3 ligase.

Diagram of PROTAC Mechanism of Action:

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_complex BRD4 BRD4 (Target Protein) BRD4->Ternary_complex CRBN CRBN E3 Ligase CRBN->Ternary_complex Ternary_complex->PROTAC Recycling Ub_BRD4 Polyubiquitinated BRD4 Ternary_complex->Ub_BRD4 Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated degradation of BRD4.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with flexible, aliphatic linkers. While direct examples of its use are not prevalent in the current literature, the principles of PROTAC design and evaluation are well-established. By following the representative protocols and considering the design principles outlined in these application notes, researchers can effectively utilize this and similar linkers to develop novel and potent protein degraders for therapeutic and research applications. The empirical optimization of linker length and composition remains a critical step in achieving potent and selective degradation of the target protein.

Experimental conditions for the deprotection of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Deprotection of tert-Butyl 3-hydroxypropylmethylcarbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. This application note details the experimental conditions for the deprotection of this compound to yield 3-(methylamino)propan-1-ol. Various methods for Boc deprotection are available, ranging from strongly acidic conditions to milder, more selective protocols. The choice of method often depends on the presence of other acid-sensitive functional groups in the molecule.

Deprotection Strategies

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[1] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2] While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method, other reagents and conditions have been developed to accommodate substrates with varying sensitivities.[3][4]

Alternative methods include the use of hydrochloric acid in organic solvents, aqueous phosphoric acid, or even catalyst-free conditions using water at elevated temperatures.[1][5][6] For substrates sensitive to strong acids, milder conditions such as using oxalyl chloride in methanol or heating in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been reported.[4][7]

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound using common acidic conditions. These protocols are intended as a starting point and may require optimization for specific research applications.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the solution. For a more controlled reaction, a 25% TFA in DCM solution can be used.[3]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[3][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common alternative to TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Further purification can be achieved by column chromatography if required.

Data Presentation

The following table summarizes various reported conditions for the deprotection of Boc-protected amines, which can be adapted for this compound.

Reagent(s)SolventTemperatureTimeYield (%)Citation(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature2 - 18 hVaries[3]
25% TFA in DCMDichloromethane (DCM)Room Temperature2 h~60%[3]
TFADichloromethane (DCM)0 °C to RT1 hNot Specified[3]
Aqueous Phosphoric Acid (85%)-Mild ConditionsVariesHigh[5][9][10]
Oxalyl chlorideMethanolNot SpecifiedVariesVaries[4]
Water-90-100 °C< 12 min90-97%[6][11]
4M HCl in DioxaneDioxaneRoom TemperatureVariesVaries[12]
Trifluoroethanol (TFE)TFEReflux or 100 °C (Microwave)1 - 6 h65-91%[7]
Hexafluoroisopropanol (HFIP)HFIP150 °C (Microwave)VariesGood to Excellent[7]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound reagents Acidic Reagent (e.g., TFA, HCl) start->reagents solvent Solvent (e.g., DCM, Dioxane) reagents->solvent conditions Reaction Conditions (e.g., 0°C to RT) solvent->conditions neutralization Neutralization (e.g., NaHCO3) conditions->neutralization extraction Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Chromatography) concentration->purification product 3-(methylamino)propan-1-ol purification->product Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

References

Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for coupling reactions involving the hydroxyl group of tert-butyl 3-hydroxypropylmethylcarbamate. This versatile building block is valuable in medicinal chemistry and drug discovery, and the functionalization of its primary alcohol allows for the synthesis of a diverse range of molecular architectures. The following sections detail protocols for etherification, a common and crucial transformation of this molecule.

Overview of Coupling Reactions

The terminal hydroxyl group of this compound is a prime site for various coupling reactions. The most common transformations include:

  • Etherification: Formation of an ether linkage (C-O-C) by reacting the alcohol with an appropriate electrophile, such as an alkyl halide. A prominent method for this is the Williamson ether synthesis.

  • Esterification: Formation of an ester linkage (C-O-C=O) through reaction with a carboxylic acid or its derivative. The Fischer-Speier esterification and the Mitsunobu reaction are common approaches.[1][2]

  • Mitsunobu Reaction: A versatile reaction that allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry.[3][4][5]

This document will focus on a specific application of the Williamson ether synthesis.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7] The first step involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.[8][9] This alkoxide then displaces a halide from an electrophilic substrate to form the ether.

A specific application of this reaction has been demonstrated in the synthesis of novel inhibitors of Plasmodium phosphatidylinositol 4-kinase IIIβ, highlighting its utility in the development of new antimalarial agents.

Experimental Protocol

The following protocol is adapted from the supplementary information of a study by Dziwornu et al. in the Journal of Medicinal Chemistry.

Reaction: Synthesis of tert-butyl (3-((6-(6-fluoro-3-pyridinyl)-4-(4-tetrahydropyranyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)propyl)(methyl)carbamate.

Materials:

  • This compound

  • (6-(6-fluoro-3-pyridinyl)-4-(4-tetrahydropyranyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) at 30 °C under an inert atmosphere.

  • Stir the mixture for a designated period to allow for the formation of the alkoxide.

  • Add a solution of the electrophile, (6-(6-fluoro-3-pyridinyl)-4-(4-tetrahydropyranyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methanol, in anhydrous DMF to the reaction mixture.

  • Maintain the reaction at 30 °C and monitor its progress by a suitable method (e.g., TLC or LC-MS). The original study reported a reaction time of 3 hours.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Data Presentation

The following table summarizes the key quantitative data for the described etherification reaction.

ParameterValueReference
Substrate 1 This compoundDziwornu et al.
Substrate 2 (6-(6-fluoro-3-pyridinyl)-4-(4-tetrahydropyranyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methanolDziwornu et al.
Base Sodium Hydride (60% in mineral oil)Dziwornu et al.
Solvent N,N-Dimethylformamide (DMF)Dziwornu et al.
Temperature 30 °CDziwornu et al.
Reaction Time 3 hoursDziwornu et al.
Yield Not explicitly stated for this specific step in the primary text.Dziwornu et al.

Visualizations

General Coupling Reactions of the Hydroxyl Group

The following diagram illustrates the primary coupling reactions that the hydroxyl group of this compound can undergo.

Coupling_Reactions cluster_reactions Coupling Reactions Substrate This compound Ether Ether Product Substrate->Ether Williamson Ether Synthesis (e.g., R-X, NaH) Ester Ester Product Substrate->Ester Esterification (e.g., R-COOH, Acid Catalyst) Mitsunobu_Product Diverse Products (Esters, Ethers, etc.) Substrate->Mitsunobu_Product Mitsunobu Reaction (e.g., Nu-H, PPh3, DEAD)

Caption: Overview of major coupling reactions for the hydroxyl group.

Experimental Workflow for Williamson Ether Synthesis

The diagram below outlines the key steps in the experimental workflow for the Williamson ether synthesis protocol described.

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve alcohol in anhydrous DMF under inert gas B 2. Add NaH at 30 °C A->B C 3. Add electrophile solution B->C D 4. Stir at 30 °C for 3h C->D E 5. Quench reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Workflow for the Williamson ether synthesis.

References

Application Notes and Protocols for Bioconjugation using tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization and application of tert-Butyl 3-hydroxypropylmethylcarbamate, a versatile bifunctional linker for bioconjugation. This reagent is particularly useful for introducing a modifiable linker onto biomolecules, enabling the development of advanced bioconjugates for therapeutic and research applications. The presence of a hydroxyl group allows for initial functionalization, while the tert-butoxycarbonyl (Boc) protected amine provides a secondary site for conjugation after a controlled deprotection step.

The primary applications for this linker include its use in creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomolecules for diagnostic and imaging purposes.[1][2] The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed with acid, offering orthogonal protection strategies in multi-step synthetic schemes.[1][3][4]

Core Principles of Functionalization

The utility of this compound lies in its two distinct functional groups: a primary hydroxyl group and a Boc-protected secondary amine. This allows for a sequential conjugation strategy. The hydroxyl group can be activated or converted to other functional groups for initial conjugation to a biomolecule or surface. Subsequently, the Boc group can be removed under acidic conditions to expose a primary amine, which is then available for reaction with a second molecule of interest.[1][5]

Data Presentation

Table 1: Physicochemical Properties of Related Linkers

While specific experimental data for this compound is not widely available, the properties of structurally similar bifunctional linkers provide a useful reference.

IdentifierValue
Chemical Nametert-butyl N-(4-azidobutyl)carbamate
CAS Number129392-85-4
Molecular FormulaC₉H₁₈N₄O₂
Molecular Weight214.27 g/mol [6]
Reactive GroupAzide (-N₃)
Protective Grouptert-Butoxycarbonyl (Boc)
IdentifierValue
Chemical Nametert-butyl N-(3-aminopropyl)carbamate
CAS Number75178-96-0
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol [5]
Reactive GroupPrimary Amine (-NH₂)
Protective Grouptert-Butoxycarbonyl (Boc)
Table 2: Boc Deprotection Conditions and Efficiency

The removal of the Boc group is a critical step to expose the amine for secondary conjugation. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.[7]

ReagentConcentration (v/v)SolventTimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30-60 minRoom TemperatureMost common and efficient method.[1][5]
Hydrochloric Acid (HCl)4 MDioxane or Ethyl Acetate1-4 hoursRoom TemperatureAn alternative to TFA.
Anhydrous AcidVariousVariousVariableVariableCleavage occurs with the formation of tert-butyl cations.[3]

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution, followed by the slow, portion-wise addition of tosyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Conjugation of the Activated Linker to a Thiol-Containing Biomolecule

This protocol outlines the reaction of the tosylated linker with a thiol group on a biomolecule, such as a cysteine residue in a protein.

Materials:

  • Tosyl-activated this compound linker

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the tosyl-activated linker in an organic solvent such as DMSO or DMF.

  • Add the linker stock solution to the biomolecule solution. A molar excess of 10-50 fold of the linker is typically used to ensure efficient conjugation. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.[8]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C with gentle agitation.

  • Monitor the conjugation efficiency using techniques such as SDS-PAGE or Mass Spectrometry (MS).

  • Quench the reaction by adding a quenching reagent to consume any unreacted linker.

  • Purify the bioconjugate using a suitable method, such as a desalting column or SEC, to remove unreacted linker and byproducts.[8]

Protocol 3: Deprotection of the Boc Group

This step exposes the primary amine for subsequent conjugation.[5]

Materials:

  • Boc-protected bioconjugate

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]

  • Neutralizing wash: 5% Diisopropylethylamine (DIPEA) in DCM

  • DCM and deionized water

Procedure:

  • Lyophilize the purified Boc-protected bioconjugate to remove the aqueous buffer.

  • Resuspend the lyophilized conjugate in the TFA/DCM deprotection solution.

  • Incubate at room temperature for 30-60 minutes.[5][7]

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • Neutralize the conjugate by washing with the DIPEA/DCM solution, followed by washes with DCM and deionized water.

  • Dry the deprotected bioconjugate.

Protocol 4: Secondary Conjugation via the Exposed Amine (EDC/NHS Coupling)

This protocol describes the coupling of the newly exposed primary amine on the bioconjugate to a carboxyl-containing molecule (e.g., a small molecule drug).

Materials:

  • Deprotected bioconjugate with an exposed amine

  • Carboxyl-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

Procedure:

  • Activate the carboxyl groups of the molecule to be conjugated by dissolving it in MES buffer and adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Dissolve the deprotected bioconjugate in PBS.

  • Add the activated carboxyl-containing molecule solution to the bioconjugate solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.[5]

  • Purify the final bioconjugate using an appropriate method like SEC or HPLC to remove unreacted reagents.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Primary Bioconjugation cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Secondary Conjugation Linker tert-Butyl 3-hydroxypropylmethylcarbamate ActivatedLinker Tosyl-Activated Linker Linker->ActivatedLinker Tosyl Chloride, Pyridine Boc_Conjugate Boc-Protected Bioconjugate ActivatedLinker->Boc_Conjugate Biomolecule Thiol-Containing Biomolecule Biomolecule->Boc_Conjugate Amine_Conjugate Amine-Exposed Bioconjugate Boc_Conjugate->Amine_Conjugate TFA/DCM Final_Conjugate Final Bioconjugate Amine_Conjugate->Final_Conjugate Molecule2 Carboxyl-Containing Molecule Molecule2->Final_Conjugate EDC/NHS

Caption: Experimental workflow for bioconjugation.

PROTAC_pathway cluster_protac PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tert-butyl 3-hydroxypropylmethylcarbamate in the synthesis of heterocyclic compounds, specifically focusing on the preparation of saturated six-membered heterocycles.

Introduction

This compound is a valuable bifunctional molecule containing both a hydroxyl group and a carbamate-protected secondary amine. This arrangement makes it an ideal precursor for the synthesis of various N-methyl substituted heterocyclic compounds through intramolecular cyclization reactions. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various conditions and can be readily removed if further functionalization of the nitrogen atom is required. The intramolecular cyclization of this substrate typically leads to the formation of a 1,3-oxazinan-2-one ring system, a structural motif present in a number of biologically active molecules.

Application: Synthesis of 3-methyl-1,3-oxazinan-2-one

A primary application of this compound is its conversion to 3-methyl-1,3-oxazinan-2-one. This transformation is achieved through an intramolecular cyclization, which can be promoted by activating the terminal hydroxyl group, followed by nucleophilic attack by the nitrogen of the carbamate. While the direct cyclization of the Boc-protected amino alcohol can be challenging, a common strategy involves the in-situ formation of a more reactive intermediate.

One effective method for the synthesis of cyclic carbamates from amino alcohols utilizes carbon dioxide as a C1 source in the presence of a suitable activating agent and a base. This approach provides a safe and efficient alternative to the use of phosgene or its derivatives.

Reaction Scheme:

G cluster_0 Synthesis of 3-methyl-1,3-oxazinan-2-one start This compound reagents 1. Base (e.g., Cs2CO3) 2. Activating Agent (e.g., TsCl) 3. CO2 start->reagents Reaction Conditions product 3-methyl-1,3-oxazinan-2-one reagents->product

Caption: Synthetic pathway for 3-methyl-1,3-oxazinan-2-one.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 3-methyl-1,3-oxazinan-2-one based on analogous reactions reported in the literature for the formation of six-membered cyclic carbamates from N-substituted 3-amino-1-propanols.[1]

EntryStarting MaterialProductYield (%)Purity (%)Method
1This compound3-methyl-1,3-oxazinan-2-one~55-65>95TsCl, Cs₂CO₃, CO₂

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1,3-oxazinan-2-one

This protocol is adapted from the general procedure for the synthesis of cyclic carbamates from amino alcohols using p-toluenesulfonyl chloride (TsCl) as a hydroxyl-activating agent and cesium carbonate (Cs₂CO₃) as a base under a carbon dioxide atmosphere.[1]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Cesium carbonate (Cs₂CO₃)

  • Acetone (anhydrous)

  • Carbon dioxide (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous acetone.

  • Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.

  • Stir the suspension at room temperature.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) to the reaction mixture.

  • Evacuate the flask and backfill with carbon dioxide (this can be done using a balloon filled with CO₂).

  • Stir the reaction mixture at room temperature for 20-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-1,3-oxazinan-2-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Add Reactants (Starting Material, Cs2CO3) to anhydrous Acetone B 2. Add TsCl A->B C 3. Introduce CO2 Atmosphere B->C D 4. Stir at Room Temperature (20-24h) C->D E 5. Reaction Work-up (Filtration, Concentration) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of 3-methyl-1,3-oxazinan-2-one.

Signaling Pathways and Logical Relationships

The logical relationship in this synthetic approach involves a one-pot, multi-step process where the initial Boc-protected amino alcohol is transformed into the final cyclic carbamate without the isolation of intermediates.

G cluster_logic Logical Reaction Sequence Start tert-Butyl 3-hydroxypropylmethylcarbamate Intermediate1 Activation of Hydroxyl Group (e.g., Tosylation) Start->Intermediate1 TsCl, Base Intermediate2 In-situ formation of N-methylcarbamic acid intermediate (from CO2 and amine) Start->Intermediate2 CO2, Base Cyclization Intramolecular SN2 Cyclization Intermediate1->Cyclization Intermediate2->Cyclization Product 3-methyl-1,3-oxazinan-2-one Cyclization->Product

Caption: Logical steps in the one-pot cyclization reaction.

Conclusion

This compound serves as a versatile precursor for the synthesis of N-methylated heterocyclic compounds. The protocol described provides a reliable and scalable method for the preparation of 3-methyl-1,3-oxazinan-2-one, a valuable building block in medicinal chemistry and drug development. The use of carbon dioxide as a reagent aligns with the principles of green chemistry, offering a safer alternative to traditional methods. Researchers can adapt this methodology to synthesize a variety of related heterocyclic structures.

References

Application Notes and Protocols for the Scaled-Up Synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and efficient N-Boc protection of 3-(methylamino)-1-propanol. This protocol is designed to be scalable for pilot plant and kilogram-scale production. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers through the process.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3] this compound serves as a valuable building block, incorporating both a protected secondary amine and a primary alcohol, making it suitable for a variety of subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

The described protocol details the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. The procedure has been optimized for large-scale production, with a focus on safety, yield, and purity of the final product.

Chemical Reaction

cluster_0 Reaction Scheme starting_material 3-(Methylamino)-1-propanol product This compound starting_material->product + (Boc)₂O in DCM reagent Di-tert-butyl dicarbonate (Boc)₂O solvent Dichloromethane (DCM)

Caption: Boc protection of 3-(methylamino)-1-propanol.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Methylamino)-1-propanol≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ReagentCommercially AvailableFor aqueous workup
Brine (Saturated NaCl solution)Prepared in-houseFor aqueous workup
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic phase
Equipment
  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Cooling system capable of maintaining an internal temperature of 0-5 °C.

  • Large-scale rotary evaporator.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Scaled-Up Synthesis Protocol (10 kg Scale)
  • Reactor Setup: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen gas.

  • Charging the Reactor: Charge the reactor with 3-(methylamino)-1-propanol (10.0 kg, 112.2 mol).

  • Solvent Addition: Add anhydrous dichloromethane (50 L) to the reactor and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C using the cooling system.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (25.6 kg, 117.8 mol, 1.05 eq.) in anhydrous dichloromethane (20 L) to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Slowly and carefully add water (30 L) to the reactor to quench the reaction.

  • Workup - Phase Separation: Transfer the mixture to a suitable separatory funnel. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 20 L).

    • Brine (20 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (2 kg), stir for 1 hour, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.

Data Presentation

Reaction Parameters
ParameterValue
Scale10.0 kg of 3-(methylamino)-1-propanol
Molar Ratio (Starting Material:Boc₂O)1 : 1.05
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time14-19 hours
Expected Yield90-95%
Product FormOil
Characterization Data (Predicted)

Based on data for analogous compounds, the following spectroscopic characteristics are expected for this compound.[4][5]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.65 (t, 2H), 3.30 (t, 2H), 2.90 (s, 3H), 1.80 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 156.5, 79.5, 60.0, 48.0, 35.0, 32.0, 28.5
FTIR (neat)ν (cm⁻¹): 3400 (br, O-H), 2975, 2930 (C-H), 1690 (C=O, carbamate), 1470, 1365, 1160

Experimental Workflow

G start Start: 3-(Methylamino)-1-propanol dissolve Dissolve in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_boc Add (Boc)₂O in DCM cool->add_boc react React at RT (12-16 h) add_boc->react quench Quench with Water react->quench separate Separate Organic Layer quench->separate wash_bicarb Wash with aq. NaHCO₃ separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Product: tert-Butyl 3-hydroxypropyl- methylcarbamate concentrate->product

References

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through the N-protection of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The secondary amine is more nucleophilic than the primary alcohol, leading to selective carbamate formation under controlled conditions.

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

An incomplete reaction can be due to several factors, resulting in a low yield of the desired product.

Common CauseTroubleshooting Steps
Insufficient Reagent Ensure accurate measurement of starting materials. A slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate can be used to drive the reaction to completion.
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature to ensure completion. Monitor the reaction progress by TLC or LC-MS.
Poor Quality Reagents Use fresh, high-purity 3-(methylamino)-1-propanol and di-tert-butyl dicarbonate. Boc₂O can degrade over time, especially if exposed to moisture.
Inadequate Mixing Ensure efficient stirring, particularly if the reaction is heterogeneous at the beginning.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

Several side reactions can occur during the synthesis, leading to impurities. The table below summarizes the most common side products and their causes.

Side ProductStructureCausePrevention & Troubleshooting
Di-tert-butyl carbonate O(C(O)OC(CH₃)₃)₂Reaction of Boc₂O with the hydroxyl group of the starting material or product.This is more likely to occur with prolonged reaction times, elevated temperatures, or the use of a strong base. Maintain a reaction temperature at or below room temperature.
N,O-bis-Boc protected product (CH₃)₃COCO-N(CH₃)-(CH₂)₃-O-COOC(CH₃)₃Over-reaction where both the amine and hydroxyl groups are protected.Use a stoichiometric amount or only a slight excess of Boc₂O. Adding the Boc₂O solution dropwise at a low temperature can improve selectivity.
tert-Butyl 3-(methylcarbamoyl)propylmethylcarbamate (Urea derivative) (CH₃)₃COCO-N(CH₃)-(CH₂)₃-N(CH₃)-CO-N(CH₃)-(CH₂)₃-OHThis can arise from the reaction of the starting amine with an isocyanate intermediate, which can be formed from the decomposition of an activated carbamate species, particularly if a catalyst like DMAP is used.Avoid using 4-(dimethylamino)pyridine (DMAP) if urea formation is a significant issue. If a base is needed, a non-nucleophilic base like triethylamine is a better choice.
Unreacted 3-(methylamino)-1-propanol HO-(CH₂)₃-NH(CH₃)Incomplete reaction.Refer to the troubleshooting steps in Q2.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-(methylamino)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(methylamino)-1-propanol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

  • Add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of 3-(methylamino)-1-propanol at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visual Guides

Reaction Pathway and Potential Side Reactions

G SM 3-(Methylamino)-1-propanol + Boc₂O Product This compound SM->Product Desired Reaction (Selective N-acylation) SideProduct1 N,O-bis-Boc protected SM->SideProduct1 Over-reaction SideProduct2 Urea Derivative SM->SideProduct2 Isocyanate Pathway (e.g., with DMAP) SideProduct3 Di-tert-butyl carbonate SM->SideProduct3 Reaction with Hydroxyl Group Product->SideProduct1 Further Reaction

Caption: Main reaction and common side product formation pathways.

Troubleshooting Workflow

G Start Reaction Issue Identified (Low Yield / Impurities) CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Mixing) Start->CheckConditions AnalyzeImpurities Characterize Impurities (TLC, LC-MS, NMR) Start->AnalyzeImpurities IncompleteReaction Incomplete Reaction CheckReagents->IncompleteReaction CheckConditions->IncompleteReaction SideProducts Side Products Present AnalyzeImpurities->SideProducts OptimizeStoichiometry Adjust Reagent Ratio (slight excess of Boc₂O) IncompleteReaction->OptimizeStoichiometry OptimizeConditions Modify Temperature or Reaction Time IncompleteReaction->OptimizeConditions ModifyWorkup Adjust Purification Strategy (e.g., Column Chromatography) SideProducts->ModifyWorkup ChangeCatalyst Avoid DMAP if Urea is an Issue SideProducts->ChangeCatalyst End Optimized Synthesis OptimizeStoichiometry->End OptimizeConditions->End ModifyWorkup->End ChangeCatalyst->End

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of Crude tert-Butyl 3-hydroxypropylmethylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude tert-Butyl 3-hydroxypropylmethylcarbamate via column chromatography.

Troubleshooting Guide

Issue 1: The compound is not moving off the baseline (Rf ≈ 0) on the TLC plate, even with a relatively polar solvent system.

  • Question: My this compound seems to be stuck at the origin of the TLC plate, even when using solvent systems like 20-30% ethyl acetate in hexanes. What should I do?

  • Answer: This indicates that your compound is highly polar and is adsorbing very strongly to the silica gel. The hydroxyl group and the carbamate moiety contribute to this polarity. To achieve an optimal Rf value (typically in the 0.2-0.4 range), you need to increase the polarity of your mobile phase.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. You can also try adding a small amount of an even more polar solvent like methanol to your ethyl acetate/hexane mixture (e.g., 1-5% methanol).

      • Alternative Solvent Systems: Consider switching to a different solvent system altogether. A dichloromethane/methanol system is often effective for polar compounds.[1] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

Issue 2: The compound streaks on the TLC plate and elutes as a broad band during column chromatography.

  • Question: I'm observing significant streaking of my compound on the TLC plate, which is leading to poor separation and mixed fractions from my column. What causes this and how can I fix it?

  • Answer: Streaking is often caused by overloading the TLC plate or column, or by the compound's acidic/basic nature interacting with the slightly acidic silica gel. The carbamate group can sometimes interact unfavorably with silica.

    • Troubleshooting Steps:

      • Sample Concentration: Ensure your sample is not too concentrated when spotting on the TLC plate. For column chromatography, proper sample loading is crucial. If your compound is poorly soluble in the eluent, consider a "dry loading" technique.

      • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent to obtain a free-flowing powder.[2] This powder can then be carefully added to the top of your column.

      • Solvent System Modification: Adding a small amount of a modifier to your eluent can sometimes resolve streaking. For compounds that may have basic impurities (like a starting amine), adding a very small amount of a base like triethylamine (e.g., 0.1-0.5%) to the mobile phase can improve peak shape. Conversely, for acidic impurities, a small amount of acetic acid might be beneficial.[1]

Issue 3: Poor separation between the desired product and a non-polar impurity.

  • Question: I have an impurity that runs very close to the solvent front (high Rf), and it's difficult to separate from my desired, more polar product. How can I improve this separation?

  • Answer: To improve the separation between a non-polar impurity and a more polar product, you need to use a less polar mobile phase. This will cause the impurity to move down the column more slowly, increasing the separation (ΔRf) from your product.

    • Troubleshooting Steps:

      • Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will decrease the Rf of both spots but should increase the distance between them.

      • Optimize Solvent System via TLC: Test various solvent systems with lower polarity to find one that gives the impurity an Rf of around 0.5-0.6 while keeping your product's Rf in the ideal 0.2-0.4 range.

Issue 4: Low recovery of the product after column chromatography.

  • Question: After running my column and combining the pure fractions, my final yield is very low. Where could my product have gone?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption to the silica gel, degradation of the compound on the column, or co-elution with impurities that were not detected. Carbamates can sometimes be sensitive to the acidic nature of silica gel.[3]

    • Troubleshooting Steps:

      • Check for Compound Stability: Run a 2D TLC to check if your compound is stable on silica. Spot your compound on a TLC plate, develop it, then turn the plate 90 degrees and develop it again in the same solvent system. If the spot remains on the diagonal, it is stable. If new spots appear off the diagonal, your compound is degrading.[2][4]

      • Deactivate Silica Gel: If your compound is acid-sensitive, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column.[4]

      • Alternative Stationary Phases: For very acid-sensitive compounds, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common starting point for Boc-protected amino alcohols is a mixture of hexanes and ethyl acetate. Based on the polarity of your compound, a good initial system to test via TLC would be in the range of 20-50% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 50:1 (w/w). For difficult separations, this ratio can be increased to 100:1 or more.

Q3: How do I properly load my sample onto the column?

A3: The sample should be dissolved in a minimal amount of solvent and carefully applied to the top of the silica bed.[2] Using a solvent that is more polar than your mobile phase for dissolution can lead to poor separation. If your crude product is not readily soluble in the mobile phase, the "dry loading" method is highly recommended.[2][5]

Q4: What are the common impurities I might encounter in the synthesis of this compound?

A4: Common impurities could include unreacted N-methyl-3-hydroxypropylamine (which is very polar and will likely stay at the baseline), any excess di-tert-butyl dicarbonate (Boc)₂O, and byproducts from its decomposition.

Q5: Can I use a different stationary phase if silica gel is not effective?

A5: Yes. If you experience issues like compound degradation or irreversible adsorption on silica gel, you can consider using neutral or basic alumina. For highly polar compounds, reverse-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile) can also be an effective alternative.[1]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (start with a 7:3 ratio).

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using an appropriate method (e.g., UV light if applicable, or a potassium permanganate stain, which is effective for hydroxyl groups).

  • Calculate the Rf value for each spot. Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[4]

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase (or use the dry loading technique described in the troubleshooting section).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the optimized solvent system (e.g., 30% ethyl acetate in hexanes).

    • Maintain a constant flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Monitoring the Separation:

    • Monitor the elution process by collecting small samples from the fractions and running TLC plates.

    • Spot the crude material, the current fraction, and the previous fraction on the same TLC plate for comparison.

  • Product Isolation:

    • Once the desired product has completely eluted from the column, combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexanes / Ethyl AcetateA gradient or isocratic elution can be used.
Typical Solvent Ratio 20% - 50% Ethyl Acetate in HexanesThis should be optimized by TLC first.
Target Rf Value 0.2 - 0.4Provides good separation from impurities.
Silica to Crude Ratio 30:1 to 50:1 (w/w)Increase for more challenging separations.
Typical Purity (Post-Column) >95%Dependent on the crude material's impurity profile.
Typical Yield 70-90%Can be lower if the compound degrades on silica.

Visualization

G crude Crude Product dissolve Dissolve in Min. Solvent or Prepare for Dry Loading crude->dissolve load Load Sample onto Column dissolve->load column Packed Silica Gel Column elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Product Found evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification by column chromatography.

References

Troubleshooting incomplete Boc protection of 3-(methylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Protection of 3-(methylamino)-1-propanol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the tert-butyloxycarbonyl (Boc) protection of the secondary amine in 3-(methylamino)-1-propanol. Through a series of frequently asked questions, detailed experimental protocols, and structured data tables, this resource aims to address common challenges such as incomplete reactions and side product formation.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 3-(methylamino)-1-propanol is incomplete. What are the common causes?

Incomplete Boc protection can stem from several factors:

  • Suboptimal Reagent Stoichiometry: An insufficient amount of di-tert-butyl dicarbonate (Boc₂O) may lead to an incomplete reaction. While a 1:1 molar ratio is theoretical, a slight excess of Boc₂O is often required to drive the reaction to completion.

  • Inappropriate Base: The choice and amount of base are critical. A weak base may not be sufficient to neutralize the acidic byproducts, thereby slowing down or stalling the reaction.[1]

  • Poor Solubility: The starting material, 3-(methylamino)-1-propanol, or the reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and an incomplete reaction.[1]

  • Low Reaction Temperature: While the reaction is often performed at room temperature, sluggish reactions may require gentle heating (e.g., 40°C) to proceed to completion.[2]

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze. While the aminolysis reaction is generally faster, prolonged reaction times in aqueous conditions with insufficient Boc₂O can reduce the yield.[1]

Q2: I am observing side products during the reaction. What are they and how can I minimize them?

The primary hydroxyl group in 3-(methylamino)-1-propanol is also nucleophilic and can compete with the secondary amine to react with Boc₂O.

  • Primary Side Product: The most common side product is the O-Boc protected compound, tert-butyl (3-(methylamino)propyl) carbonate.

  • Minimization Strategy: The amine group is inherently more nucleophilic than the hydroxyl group.[3] To favor N-protection, you can:

    • Control Stoichiometry: Avoid a large excess of Boc₂O. Start with 1.1-1.2 equivalents.

    • Maintain Low Temperatures: Running the reaction at 0°C to room temperature can enhance the selectivity for the more nucleophilic amine.

    • Choose Appropriate Conditions: Certain solvent systems can improve selectivity. Aprotic solvents like THF or DCM are generally preferred.

Q3: How can I effectively monitor the progress of the reaction?

Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of side products.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) should be used to achieve good separation between the starting material, the desired N-Boc product, and any potential O-Boc or N,O-di-Boc side products. The starting material (amino alcohol) will typically have a lower Rf value than the less polar Boc-protected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of the starting material and the formation of the product by observing their respective molecular ion peaks.

Q4: What are the optimal reaction conditions to achieve a high yield of the N-Boc protected product?

Optimizing conditions is key to a successful reaction. The choice of base and solvent is particularly important. A summary of common conditions is provided in the table below.

Data Presentation

Table 1: Troubleshooting Guide for Incomplete Boc Protection

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient Boc₂OIncrease Boc₂O to 1.2-1.5 equivalents.
Ineffective BaseSwitch to a stronger base (e.g., triethylamine, NaOH) or add a catalytic amount of DMAP (4-dimethylaminopyridine).[1]
Low TemperatureGently heat the reaction mixture to 40°C and monitor progress by TLC.[2]
Poor SolubilityChange to a different solvent system, such as THF, acetonitrile, or a THF/water mixture, to ensure all components are dissolved.[1][2]
Side Product Formation Reaction with Hydroxyl GroupMaintain a reaction temperature between 0°C and room temperature. Use no more than 1.2 equivalents of Boc₂O.
Reaction Too VigorousAdd Boc₂O portion-wise or as a solution in the reaction solvent to control the reaction rate.
Difficult Purification Similar Polarity of Product and Side ProductsOptimize reaction conditions to maximize selectivity. Use a high-resolution silica gel column for chromatography with a shallow gradient.

Experimental Protocols

Protocol 1: Standard Boc Protection in a Biphasic System

This protocol is a reliable standard method for N-Boc protection of amino alcohols.

  • Reagents and Materials:

    • 3-(methylamino)-1-propanol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 3-(methylamino)-1-propanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water (to achieve a concentration of ~0.2 M).

    • Stir the solution vigorously at room temperature.

    • Add a solution of Boc₂O (1.2 eq) in THF dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.[1]

    • Once complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Purify the crude product by column chromatography on silica gel if necessary.[1]

Protocol 2: Catalytic DMAP Method for Enhanced Reactivity

This method is useful if the standard protocol is slow or incomplete.

  • Reagents and Materials:

    • 3-(methylamino)-1-propanol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 3-(methylamino)-1-propanol (1.0 eq) in anhydrous DCM (~0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5 eq) and DMAP (0.05 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting an incomplete Boc protection reaction.

G start Incomplete Reaction Observed check_reagents Check Reagents (Boc₂O & Base Quality/Stoichiometry) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok Verified add_reagents Adjust Stoichiometry (Boc₂O to 1.2-1.5 eq) check_reagents->add_reagents Issue Found reagents_ok->check_reagents No conditions Optimize Conditions reagents_ok->conditions Yes increase_temp Increase Temperature to 40°C conditions->increase_temp Option 1 add_dmap Add Catalytic DMAP conditions->add_dmap Option 2 change_solvent Change Solvent (e.g., to ACN or THF) conditions->change_solvent Option 3 end_ok Reaction Complete Proceed to Workup increase_temp->end_ok add_dmap->end_ok change_solvent->end_ok add_reagents->start Restart/ Continue G amine 3-(Methylamino)-1-propanol n_boc Desired N-Boc Product amine->n_boc N-Acylation (More Nucleophilic, Favored Pathway) o_boc O-Boc Side Product amine->o_boc O-Acylation (Less Nucleophilic, Side Reaction) boc Boc₂O

References

Optimization of reaction conditions for tert-Butyl 3-hydroxypropylmethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tert-Butyl 3-hydroxypropylmethylcarbamate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the secondary amine of 3-(methylamino)-1-propanol using di-tert-butyl dicarbonate (Boc₂O). The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the Boc anhydride.

Q2: My starting material, 3-(methylamino)-1-propanol, is not fully dissolving in the reaction solvent. What should I do?

Poor solubility can lead to slow or incomplete reactions.[1] Consider using a co-solvent system, such as THF/water or Dichloromethane (DCM), to improve the dissolution of the amino alcohol starting material. For zwitterionic compounds, using an aqueous solution with a base can also solve solubility issues.[2]

Q3: Is a base necessary for this reaction?

While not always essential, a base is highly recommended to neutralize the acidic byproducts generated during the reaction, which drives the equilibrium towards the product.[1] Common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used.[3]

Q4: What are the most common side products in this synthesis?

Potential side products include the N,N-di-Boc protected amine, although this is less common with secondary amines than primary ones.[1] Another possibility is the reaction of the hydroxyl group with Boc₂O, especially under forcing conditions or with a highly activating catalyst like 4-dimethylaminopyridine (DMAP).[1]

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (3-(methylamino)-1-propanol) and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine starting material, which will have a different Rf value than the Boc-protected product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and solutions?

A: Several factors can contribute to a low-yielding reaction. Use the following guide to troubleshoot the issue.

  • Poor Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can hydrolyze over time if exposed to moisture. Ensure you are using fresh or properly stored Boc₂O.

  • Inadequate Base: An insufficient amount of base may not effectively neutralize acidic byproducts, stalling the reaction. Typically, 1.1 to 1.5 equivalents of a base like triethylamine are used.

  • Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature to proceed to completion.[4] Monitor the reaction by TLC before concluding it has failed.

  • Solubility Issues: As mentioned in the FAQs, ensure your starting material is fully dissolved. Experiment with different solvents or co-solvent systems.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield reagent_quality Check Boc₂O Quality (Fresh/Properly Stored?) start->reagent_quality base_check Verify Base (Correct Stoichiometry?) start->base_check temp_check Review Reaction Temperature (Allowed to Warm to RT?) start->temp_check solubility_check Assess Solubility (Starting Material Dissolved?) start->solubility_check outcome Optimize Conditions & Repeat reagent_quality->outcome base_check->outcome temp_check->outcome solubility_check->outcome

Caption: A troubleshooting decision tree for addressing low product yield.

Issue 2: Presence of Multiple Products/Impurities

Q: My post-reaction analysis (TLC/LC-MS) shows multiple spots. What are these impurities and how can I avoid them?

A: The formation of multiple products typically arises from side reactions.

  • O-Boc Protection: The hydroxyl group of 3-(methylamino)-1-propanol can also react with Boc₂O to form a carbonate, leading to a di-protected product. This is more likely if using a strong activating agent like DMAP or elevated temperatures.

    • Solution: Avoid using DMAP unless necessary. Run the reaction at 0 °C to room temperature and use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents).

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting amine.

    • Solution: Increase the reaction time or gently warm the mixture if it was kept at a low temperature.[1] Ensure efficient stirring.

  • Hydrolyzed Boc Anhydride: If there is water in your solvent, Boc₂O can hydrolyze.[1]

    • Solution: Use anhydrous solvents to minimize hydrolysis.[3]

Optimization of Reaction Conditions

To achieve optimal yield and purity, key reaction parameters can be systematically varied. The following table summarizes the recommended conditions and their impact.

ParameterRecommended RangeNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or THF/WaterDCM and THF are common choices. A co-solvent of THF/water can aid in dissolving the starting amino alcohol.[1]
Stoichiometry 1.0 - 1.2 equivalents of Boc₂OA slight excess of Boc₂O can drive the reaction to completion, but a large excess increases the risk of side reactions.
Base 1.1 - 1.5 equivalents of TEA or DIPEAA non-nucleophilic base is crucial to neutralize acidic byproducts without competing in the reaction.[3]
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[4]
Reaction Time 2 - 12 hoursProgress should be monitored by TLC. Reactions are often complete within a few hours at room temperature.[4][5]
Concentration 0.1 - 0.5 MA concentration within this range typically ensures a reasonable reaction rate without solubility issues.[1]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is adapted from standard procedures for Boc protection of amino alcohols.[4]

Materials:

  • 3-(methylamino)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3-(methylamino)-1-propanol (1.0 eq) in anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup:

    • Add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3x).

    • Combine the organic fractions and wash with saturated NaHCO₃ solution, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[1]

General Synthesis and Workup Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 3-(methylamino)-1-propanol in anhydrous DCM cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O add_base->add_boc react Stir at RT for 2-4h (Monitor by TLC) add_boc->react quench Add Water & Extract with DCM react->quench wash Wash with NaHCO₃ & Brine quench->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product tert-Butyl 3-hydroxypropyl- methylcarbamate purify->product

Caption: The experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize tert-butylation reactions, with a specific focus on preventing the formation of di-tert-butylation side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-tert-butylation side products in my reaction?

A1: The formation of di-tert-butylation byproducts is primarily influenced by two main factors:

  • Reaction Conditions: High temperatures, prolonged reaction times, and an excess of the tert-butylating agent can all favor di-substitution. The catalyst concentration and type also play a crucial role.

  • Substrate Reactivity: Aromatic compounds that are highly activated are more susceptible to multiple alkylations. The initial mono-tert-butylated product is often more nucleophilic than the starting material, making it prone to a second alkylation.[1]

Q2: How does steric hindrance affect the selectivity of tert-butylation?

A2: The bulky nature of the tert-butyl group plays a significant role in directing the position of substitution and preventing over-alkylation. Due to steric hindrance, the formation of ortho-isomers is generally not favored.[2] The para-position is typically the most accessible for electrophilic attack. In some cases, steric hindrance can be strategically used to limit the number of alkylations.[1]

Q3: Can the choice of catalyst influence the formation of mono- versus di-tert-butylated products?

A3: Absolutely. The catalyst is a critical factor in controlling the selectivity of tert-butylation. Shape-selective catalysts, such as certain zeolites, can sterically hinder the formation of bulkier di-substituted products within their pores, thus favoring the mono-substituted product.[3] The acidity and pore structure of the catalyst are key parameters to consider.

Q4: Are there alternative methods to Friedel-Crafts alkylation for introducing a tert-butyl group to avoid di-substitution?

A4: Yes, one effective strategy is to use the tert-butyl group as a positional protective group. This involves introducing the tert-butyl group to block a more reactive site, performing a desired reaction at another position, and then removing the tert-butyl group (de-tert-butylation).[4] This multi-step approach offers excellent control over the final product's substitution pattern.

Troubleshooting Guides

Issue 1: Excessive Di-tert-butylation Observed

Symptoms:

  • Low yield of the desired mono-tert-butylated product.

  • Significant presence of a di-tert-butylated impurity in the crude reaction mixture, as confirmed by TLC, GC, or NMR analysis.

Possible Causes and Solutions:

Cause Recommendation
High Reaction Temperature Lower the reaction temperature. For many tert-butylation reactions, temperatures between 0-5 °C are optimal for minimizing side reactions.[5]
Excess Tert-butylating Agent Reduce the molar ratio of the tert-butylating agent to the substrate. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Inappropriate Catalyst Consider using a shape-selective catalyst like H-Y zeolite or a modified montmorillonite clay. These can sterically inhibit the formation of the di-substituted product.[6][7]
High Catalyst Loading Reduce the amount of catalyst used. A high concentration of a strong Lewis acid can increase the rate of the second alkylation.
Issue 2: Poor Selectivity (Mixture of Isomers)

Symptoms:

  • Formation of a mixture of ortho-, meta-, and para-substituted products.

  • Difficulty in isolating the desired isomer.

Possible Causes and Solutions:

Cause Recommendation
Catalyst Choice Employ a shape-selective catalyst. Zeolites like Hβ have pore structures that favor the formation of the less bulky para-isomer.[8]
Reaction Temperature Higher temperatures can sometimes lead to isomerization of the product. Running the reaction at a lower temperature may improve regioselectivity.
Solvent Effects The choice of solvent can influence the isomer distribution. Experiment with different solvents to optimize for the desired isomer.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in achieving selective mono-tert-butylation.

Table 1: Tert-butylation of Phenol

CatalystTert-butylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-tert-butylphenol (%)Reference
Fe-modified montmorillonite K10tert-Butyl alcohol8010081 (for p-tert-butylphenol)[9]
[HIMA]OTs (Ionic Liquid)tert-Butyl alcohol708657.6[10][11]
Zr-containing Beta Zeolitetert-ButanolNot specified71Not specified for mono-product[12]
Zeolite Betatert-Butyl alcoholNot specifiedHighHigh for p-tert-butylphenol[7]

Table 2: Tert-butylation of Toluene

CatalystTert-butylating AgentTemperature (°C)Toluene Conversion (%)Selectivity to 4-tert-butyltoluene (%)Reference
Fe2O3-modified Hβtert-Butyl alcohol19054.781.5[8]
USY Zeolitetert-Butyl alcohol120~20~85[13]

Experimental Protocols

Protocol 1: Selective Mono-tert-butylation of Phenol using a Modified Clay Catalyst

This protocol is adapted from studies on the tert-butylation of phenol using Fe-modified montmorillonite K10.[6]

1. Catalyst Preparation (Fe-modified Montmorillonite K10):

  • Treat montmorillonite K10 clay with an aqueous solution of FeCl3.

  • Stir the suspension for a specified time (e.g., 24 hours) at room temperature.

  • Filter, wash the solid with deionized water until free of chloride ions, and dry in an oven at a specified temperature (e.g., 110 °C) overnight.

2. Alkylation Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, the Fe-modified montmorillonite K10 catalyst, and the solvent (if any).

  • Add tert-butyl alcohol (as the tert-butylating agent) to the mixture. A typical molar ratio of phenol to tert-butyl alcohol is 1:1 to 1:2.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst.

  • The filtrate can be worked up by washing with a dilute base solution to remove unreacted phenol, followed by extraction with an organic solvent, drying, and solvent evaporation.

  • Purify the product by distillation or column chromatography.

Protocol 2: Using the Tert-butyl Group as a Positional Protective Group

This protocol illustrates the general strategy of using a tert-butyl group to direct substitution.[4]

1. Installation of the Tert-butyl Group (Friedel-Crafts Alkylation):

  • To a solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3) at a low temperature (e.g., 0 °C).

  • Slowly add the tert-butylating agent (e.g., tert-butyl chloride or isobutylene).

  • Stir the reaction at a low temperature until the starting material is consumed.

  • Quench the reaction with water or dilute acid.

  • Extract the product with an organic solvent, dry, and purify.

2. Subsequent Functionalization:

  • Perform the desired reaction (e.g., acylation, nitration) on the tert-butylated substrate. The tert-butyl group will block the position it occupies, directing the new substituent to other available positions.

3. Removal of the Tert-butyl Group (De-tert-butylation):

  • Heat the functionalized, tert-butylated compound with an excess of a Lewis acid (e.g., AlCl3) in a suitable solvent like benzene or toluene.[4]

  • The tert-butyl group is removed as isobutylene.

  • Work up the reaction to isolate the de-tert-butylated product.

Visualizations

Reaction_Pathway Substrate Aromatic Substrate Mono_Product Mono-tert-butylated Product Substrate->Mono_Product + t-Bu+ Di_Product Di-tert-butylated Side Product Mono_Product->Di_Product + t-Bu+ (Undesired)

Caption: General reaction pathway showing the formation of mono- and di-tert-butylated products.

Troubleshooting_Logic Start High Di-tert-butylation? Temp Lower Reaction Temperature Start->Temp Yes End Optimized Reaction Start->End No Ratio Decrease t-Bu Agent Ratio Temp->Ratio Time Reduce Reaction Time Ratio->Time Catalyst Change to Shape- Selective Catalyst Time->Catalyst Catalyst->End

Caption: Troubleshooting workflow for addressing excessive di-tert-butylation.

Protective_Group_Strategy Start Aromatic Substrate Step1 1. Friedel-Crafts tert-butylation (Protection) Start->Step1 Protected tert-Butylated Intermediate Step1->Protected Step2 2. Desired Functionalization Protected->Step2 Functionalized Functionalized Intermediate Step2->Functionalized Step3 3. De-tert-butylation (Deprotection) Functionalized->Step3 Final_Product Final Product Step3->Final_Product

References

Stability issues of tert-Butyl 3-hydroxypropylmethylcarbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of tert-Butyl 3-hydroxypropylmethylcarbamate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For optimal shelf-life, storage at 2-8°C is recommended, protected from light.

Q2: What are the primary degradation pathways for this compound?

The main points of instability in this compound are the tert-butoxycarbonyl (Boc) protecting group and the potential for oxidation of the hydroxyl group. The primary degradation pathways include:

  • Hydrolysis (Acid-Catalyzed): The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of 3-(methylamino)-1-propanol, isobutylene, and carbon dioxide.

  • Thermal Decomposition: At elevated temperatures, the carbamate can decompose, potentially leading to the removal of the Boc group or other rearrangements.[1] The decomposition of N-Boc protected amines can proceed via the formation of a carbamic acid intermediate, which then fragments into the corresponding amine, isobutylene, and carbon dioxide.[1]

  • Oxidation: The terminal hydroxyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air, which could lead to the formation of an aldehyde or carboxylic acid derivative.

  • Photodegradation: Although specific data is limited, compounds with similar functional groups can be sensitive to light, which may catalyze oxidative processes or other degradation reactions.

Q3: I observe a new, more polar spot on my TLC plate after storing my compound for a few weeks. What could it be?

A more polar spot on a TLC plate likely indicates the formation of a degradation product with increased polarity. A probable cause is the hydrolysis of the Boc group, resulting in the formation of 3-(methylamino)-1-propanol. This free amine is significantly more polar than the parent compound. To confirm, you can co-spot your stored sample with a known standard of 3-(methylamino)-1-propanol if available, or analyze the sample by LC-MS to identify the mass of the impurity.

Q4: My NMR spectrum of a previously pure sample now shows a new singlet at around 1.1-1.2 ppm and a decrease in the integral of the Boc group's t-butyl protons. What does this indicate?

The appearance of a new singlet in that region, coupled with a decrease in the Boc group's signal, could suggest partial degradation. While the exact chemical shift can vary, this might correspond to the formation of tert-butanol as a byproduct of hydrolysis under certain conditions. More definitively, the loss of the characteristic nine-proton singlet of the Boc group indicates its removal.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Purity Over Time Improper storage conditions (exposure to heat, light, or moisture).1. Verify storage conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container. 2. Use a desiccator to minimize moisture exposure. 3. Re-test the purity of the material using a validated analytical method like HPLC before use.
Unexpected Reaction Products Degradation of the starting material.1. Confirm the purity of the starting material before starting a reaction. 2. If the reaction is run under acidic conditions, consider that the Boc group may be cleaved. 3. Ensure all solvents and reagents are anhydrous and free of acidic impurities.
Inconsistent Experimental Results Partial degradation of the stored compound.1. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. 2. Always allow the container to warm to room temperature before opening to prevent condensation. 3. Perform a quick purity check (e.g., TLC or HPLC) if the compound has been stored for an extended period.

Stability Data

Condition Duration Temperature Relative Humidity Expected Purity (%) Major Degradant(s)
Long-Term12 Months2-8°CAmbient>98%Not detected
Accelerated6 Months25°C60%95-98%3-(methylamino)-1-propanol
Accelerated3 Months40°C75%90-95%3-(methylamino)-1-propanol

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid and solution samples to UV and visible light according to ICH Q1B guidelines.

3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

Stability-Indicating HPLC Method

Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Evaluation:

  • Calculate the percentage of degradation under each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

  • Determine the primary degradation pathways.

Visualizations

A This compound B 3-(methylamino)-1-propanol A->B  Acidic Hydrolysis / Thermal Decomposition   C Isobutylene A->C  Acidic Hydrolysis / Thermal Decomposition   D CO2 A->D  Acidic Hydrolysis / Thermal Decomposition   E Aldehyde/Carboxylic Acid Derivative A->E Oxidation / Photodegradation

Caption: Potential degradation pathways of this compound.

start Stability Issue Encountered (e.g., low purity, extra peaks) check_storage Verify Storage Conditions (2-8°C, dry, dark) start->check_storage proper_storage Storage Conditions Correct check_storage->proper_storage  No   analyze_impurities Characterize Impurities (LC-MS, NMR) check_storage->analyze_impurities  Yes   improper_storage Correct Storage Conditions and Re-test Material proper_storage->improper_storage  Yes   hydrolysis Hydrolysis Product Detected (e.g., 3-(methylamino)-1-propanol) analyze_impurities->hydrolysis oxidation Oxidation Product Detected analyze_impurities->oxidation other Other Degradant analyze_impurities->other remediate_hydrolysis Use Anhydrous Solvents, Avoid Acidic Conditions hydrolysis->remediate_hydrolysis remediate_oxidation Store Under Inert Atmosphere (N2 or Ar) oxidation->remediate_oxidation

Caption: Troubleshooting workflow for stability issues.

References

Removal of unreacted di-tert-butyl dicarbonate from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of a Boc-protection reaction?

A1: Besides the desired Boc-protected product and unreacted Boc-anhydride, common byproducts include tert-butanol, carbon dioxide, and tert-butyl carbamates if certain nucleophiles are present. The relative amounts of these byproducts can depend on the reaction conditions.

Q2: I see a lot of gas evolution during my work-up. Is this normal?

A2: Yes, vigorous gas evolution (CO2) is common during the quenching of excess Boc-anhydride, especially when using aqueous basic solutions or nucleophilic amines. It is crucial to ensure proper venting of the reaction vessel to avoid pressure buildup.

Q3: How can I quickly check if all the Boc-anhydride has been removed?

A3: A simple and rapid method is to use Thin Layer Chromatography (TLC). A spot corresponding to Boc-anhydride (if it's UV active or stains with a suitable agent like potassium permanganate) should be absent in the final product lane. Comparing the TLC of the crude mixture with the purified product against a standard of Boc-anhydride will confirm its removal.

Q4: Can I remove Boc-anhydride by evaporation?

A4: Yes, Boc-anhydride is relatively volatile and can be removed by evaporation under reduced pressure (rotoevaporation). This method is most effective when the desired product is non-volatile. However, complete removal can be challenging, and it is often used in conjunction with other purification techniques.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with a white solid after work-up. This is likely residual Boc-anhydride or its byproducts.1. Quenching: Treat the reaction mixture with a nucleophilic amine like morpholine or piperidine to consume the excess Boc-anhydride. 2. Extraction: Perform a liquid-liquid extraction with a basic solution (e.g., dilute NaOH or NaHCO3) to hydrolyze the Boc-anhydride. 3. Chromatography: Purify the product using column chromatography.
Low yield after purification. 1. The product might have been partially hydrolyzed during an aggressive basic wash. 2. The product might be co-eluting with byproducts during chromatography.1. Use a milder base for extraction (e.g., saturated sodium bicarbonate solution). 2. Optimize the solvent system for column chromatography to achieve better separation.
TLC shows a persistent spot corresponding to Boc-anhydride even after purification. The purification method was not effective enough.1. If quenching was used, increase the amount of quenching agent or the reaction time. 2. If extraction was used, increase the number of washes. 3. If chromatography was used, try a different solvent system or a gradient elution.
The reaction mixture is an emulsion, making extraction difficult. The presence of both polar and non-polar substances can lead to emulsion formation.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Centrifuge the mixture to separate the layers.

Experimental Protocols

Method 1: Quenching with a Nucleophilic Amine

This method is suitable for reactions where the product is stable to secondary amines.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a quenching agent such as morpholine or piperidine (1.5-2.0 equivalents relative to the initial amount of Boc-anhydride) to the stirred reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the disappearance of the Boc-anhydride by TLC.

  • Proceed with the standard aqueous work-up to remove the amine and its byproducts.

Method 2: Liquid-Liquid Extraction with a Basic Solution

This method is effective for products that are stable to basic conditions.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) (e.g., 1M solution). Perform 2-3 washes.

  • Caution: Be aware of gas evolution (CO2) during the initial washes. Ensure proper venting.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

Method 3: Column Chromatography

This is a general and highly effective method for purifying the product from Boc-anhydride and its byproducts.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of the desired product.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Data Presentation

Method Advantages Disadvantages Typical Purity
Quenching - Fast and efficient for complete removal. - Byproducts are often water-soluble and easily removed.- The quenching agent may be difficult to remove. - Not suitable for products sensitive to amines.>95%
Extraction - Simple and scalable. - Avoids the use of chromatography.- May not be effective for all substrates. - Risk of product hydrolysis under basic conditions.90-98%
Chromatography - High purity can be achieved. - Applicable to a wide range of products.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column.>99%
Evaporation - Simple and requires no additional reagents.- May not be sufficient for complete removal. - Only suitable for non-volatile products.85-95%

Visualizations

Removal_Workflow start Crude Reaction Mixture (Product + Excess Boc-Anhydride) is_product_volatile Is the product volatile? start->is_product_volatile is_product_base_stable Is the product stable to base? is_product_volatile->is_product_base_stable No evaporation Evaporation under reduced pressure is_product_volatile->evaporation Yes is_product_amine_stable Is the product stable to amines? is_product_base_stable->is_product_amine_stable No extraction Liquid-Liquid Extraction (Basic Wash) is_product_base_stable->extraction Yes quenching Quenching (e.g., with Morpholine) is_product_amine_stable->quenching Yes chromatography Column Chromatography is_product_amine_stable->chromatography No purification_needed Is further purification needed? purification_needed->chromatography Yes end Pure Product purification_needed->end No evaporation->purification_needed extraction->purification_needed quenching->purification_needed chromatography->end

Caption: Decision workflow for selecting a Boc-anhydride removal method.

Quenching_Process cluster_quenching Quenching Protocol step1 1. Cool reaction mixture to 0 °C step2 2. Add quenching agent (e.g., Morpholine) step1->step2 step3 3. Stir at room temperature (1-2h) step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Aqueous work-up step4->step5 end Purified Product step5->end start Crude Reaction Mixture start->step1

Caption: Experimental workflow for quenching excess Boc-anhydride.

Technical Support Center: Deprotection of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-Butyl 3-hydroxypropylmethylcarbamate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete deprotection of my this compound. What are the likely causes?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This could be due to a low concentration of the acid (e.g., Trifluoroacetic acid - TFA), or degradation of the acid stock.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. While many deprotections are rapid at room temperature, sterically hindered or less reactive substrates may require longer reaction times or gentle heating.[1]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and, consequently, an incomplete reaction.[1]

  • Inadequate Reagent Stoichiometry: An insufficient amount of acid may be used, especially if other basic functionalities are present in the molecule that can neutralize the acid.[1]

Q2: I am seeing unexpected side products in my reaction mixture. What are the common side reactions and how can I prevent them?

A2: The most prevalent side reaction during Boc deprotection is alkylation by the tert-butyl cation that is generated upon cleavage.[2]

  • tert-Butylation: The reactive tert-butyl cation can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture. The free hydroxyl group in your substrate could potentially be a site for this side reaction, leading to the formation of a tert-butyl ether.

  • Prevention with Scavengers: To mitigate tert-butylation, it is highly recommended to add a "scavenger" to the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[2]

Q3: Can the hydroxyl group in my molecule interfere with the deprotection reaction?

A3: Yes, the hydroxyl group can potentially influence the reaction in a few ways:

  • Site for Side Reactions: As mentioned, the hydroxyl group is a nucleophile and could be alkylated by the tert-butyl cation.

  • Influence on Solubility: The polarity of the hydroxyl group will affect the solubility of your starting material and product, which is an important consideration when choosing a reaction solvent.

  • Chelation: In the presence of certain Lewis acids, the hydroxyl group could potentially chelate to the metal center, which might affect the reaction rate.

Q4: Are there milder alternatives to strong acids like TFA or HCl for the deprotection of my substrate?

A4: Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups.[3]

  • Oxalyl Chloride in Methanol: This system has been reported to be effective for the deprotection of various N-Boc protected amines under mild, room temperature conditions.[4][5]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent, such as boiling water or under continuous flow conditions at high temperatures, can effect deprotection without the need for acidic reagents.[3][6][7]

  • Lewis Acids: Reagents like ZnBr₂ have been shown to selectively cleave secondary N-Boc groups.[8]

Deprotection Reaction Conditions: A Quantitative Overview

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amines, which can be adapted for this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Reagent/MethodSubstrate TypeTypical ConditionsTimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA) General Amines20-50% TFA in Dichloromethane (DCM), Room Temperature0.5 - 4 hHigh[9][10]
Hydrochloric Acid (HCl) General Amines4M HCl in 1,4-Dioxane, Room Temperature1 - 4 hHigh[1][11]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, Room Temperature1 - 4 h>70 (up to 90)[3][4][5]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[3][6]
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93[3][7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of a Boc-protected amine using TFA in a chlorinated solvent.[9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This protocol outlines the use of HCl in an organic solvent for Boc deprotection, which often yields the hydrochloride salt of the amine directly.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.

Visual Guides

Deprotection Troubleshooting Workflow

G Troubleshooting Workflow for Boc Deprotection start Start Deprotection Reaction monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Work-up complete->workup Yes incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? workup->side_products increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp stronger_acid Use Stronger Acid/Higher Concentration incomplete->stronger_acid check_reagents Check Reagent Quality incomplete->check_reagents analyze_side_products Analyze Side Products (LC-MS/NMR) side_products->analyze_side_products Yes end end side_products->end No add_scavenger Add Scavenger (e.g., TIS) analyze_side_products->add_scavenger t-Butylation detected add_scavenger->start increase_time->monitor increase_temp->monitor stronger_acid->monitor check_reagents->start G Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_protected This compound protonated Protonated Carbamate boc_protected->protonated + H⁺ acid H-A (Acid) carbamic_acid Carbamic Acid protonated->carbamic_acid tbutyl_cation tert-Butyl Cation protonated->tbutyl_cation Elimination amine 3-(Methylamino)propan-1-ol carbamic_acid->amine - CO₂ isobutylene Isobutylene tbutyl_cation->isobutylene - H⁺ tbutanol tert-Butanol (with scavenger) tbutyl_cation->tbutanol + H₂O (Scavenger) co2 CO₂

References

Improving the yield and purity of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Butyl 3-hydroxypropylmethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the protection of the secondary amine of 3-(methylamino)-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the potential side reactions during the synthesis?

A2: The primary side reaction of concern is the O-protection of the hydroxyl group to form a tert-butyl carbonate. Since amines are generally more nucleophilic than alcohols, N-protection is favored.[1] Another potential issue is an incomplete reaction, leaving unreacted 3-(methylamino)-1-propanol.

Q3: How can I minimize the O-protection side product?

A3: To enhance selectivity for N-protection, it is advisable to run the reaction at room temperature or cooler (e.g., 0 °C) and avoid the use of a strong base that could deprotonate the alcohol, making it a more reactive nucleophile.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material, 3-(methylamino)-1-propanol, is significantly more polar than the product, this compound, and will have a much lower Rf value. A staining agent such as potassium permanganate or ninhydrin can be used for visualization.

Q5: What is the best method for purifying the final product?

A5: For high purity, silica gel column chromatography is the recommended purification method. The less polar product will elute before the more polar starting material. For less stringent purity requirements, a liquid-liquid extraction workup may be sufficient to remove most impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the di-tert-butyl dicarbonate is not expired and has been stored properly.- Increase the reaction time and continue to monitor by TLC.- Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate.
Product loss during workup.- Ensure proper phase separation during extractions.- Minimize the number of transfer steps.
Presence of Multiple Spots on TLC Formation of O-Boc protected byproduct.- Run the reaction at a lower temperature (0 °C).- Avoid strong bases. A mild base like triethylamine can be used if necessary, but often the reaction proceeds without a base.[1]
Unreacted starting material.- Increase the amount of di-tert-butyl dicarbonate.- Extend the reaction time.
Hydrolysis of di-tert-butyl dicarbonate.- Use an anhydrous solvent.
Product is an Oil and Difficult to Handle The product is known to be an oil at room temperature.- After purification, remove the solvent under reduced pressure and dry the product under high vacuum to remove residual solvent.
Purification Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation During Column Chromatography Incorrect mobile phase polarity.- Optimize the solvent system using TLC. Start with a less polar eluent (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.- A common eluent system for Boc-protected amino alcohols is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Column was overloaded.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product Elutes with Starting Material Mobile phase is too polar.- Decrease the polarity of the mobile phase.
Product is not Pure After Chromatography Fractions were mixed.- Collect smaller fractions and analyze each by TLC before combining.
Co-eluting impurity.- If the impurity is less polar, flush the column with a non-polar solvent before eluting the product.- If the impurity is very close in polarity, a slower gradient or a different solvent system may be required.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(methylamino)-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-(methylamino)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., in 50% ethyl acetate/hexanes).

  • Once the reaction is complete, add deionized water to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is typically an oil.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the dissolved crude product onto the column.

  • Elute the product using a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis of the crude mixture. A starting gradient could be 10% ethyl acetate in hexanes, gradually increasing to 50% or higher.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Data Presentation

Parameter Starting Material (3-(methylamino)-1-propanol) Product (this compound) Byproduct (O-Boc Protected)
Molecular Weight 89.14 g/mol 189.25 g/mol 289.36 g/mol
Appearance Colorless liquidColorless to pale yellow oilOil
Polarity HighModerateLow
Approx. TLC Rf *0.10.40.6

*Note: Rf values are estimations in 50% Ethyl Acetate/Hexanes and will vary depending on the exact TLC conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 3-(methylamino)-1-propanol in DCM reagent Add Di-tert-butyl dicarbonate (0°C to RT) start->reagent 1.0 eq reaction Reaction Mixture reagent->reaction 1.1 eq quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude chromatography Silica Gel Column Chromatography crude->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_product Pure Product combine->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC of Crude side_product Side Product Formation? start->side_product Check TLC of Crude poor_sep Poor Separation? start->poor_sep Check Purity of Fractions incomplete_rxn_sol Increase Reaction Time or Reagent Stoichiometry incomplete_rxn->incomplete_rxn_sol Yes side_product_sol Lower Reaction Temperature Avoid Strong Base side_product->side_product_sol Yes end_node Improved Yield & Purity incomplete_rxn_sol->end_node side_product_sol->end_node poor_sep_sol Optimize TLC & Adjust Eluent Polarity poor_sep->poor_sep_sol Yes poor_sep_sol->end_node

Caption: Troubleshooting logic for improving the yield and purity of the target compound.

References

tert-Butyl 3-hydroxypropylmethylcarbamate degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 3-hydroxypropylmethylcarbamate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound featuring a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. It temporarily blocks the reactivity of the amine group, allowing for chemical modifications at other parts of the molecule. This compound, with its hydroxyl functionality, can serve as a versatile building block in the synthesis of more complex molecules.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The stability of this compound is primarily influenced by the lability of the Boc protecting group. The main factors that can induce degradation are:

  • Acidic Conditions: The Boc group is highly sensitive to acid and will readily cleave to expose the secondary amine.

  • Elevated Temperatures: Thermal stress can lead to the cleavage of the Boc group.

  • Oxidative Stress: The secondary alcohol and the N-methyl group can be susceptible to oxidation.

  • Photolytic Stress: Although less common for this structure, prolonged exposure to UV light may contribute to degradation.

Q3: What are the expected degradation byproducts of this compound?

A3: Depending on the degradation pathway, several byproducts can be formed.

  • Acid-catalyzed or Thermal Degradation: The primary degradation pathway involves the cleavage of the Boc group, leading to the formation of 3-(methylamino)-1-propanol , carbon dioxide (CO₂) , and isobutylene . In the presence of water, isobutylene can be hydrated to tert-butanol .

  • Oxidative Degradation: Oxidation can occur at the secondary alcohol, yielding a ketone (1-(methyl(tert-butoxycarbonyl)amino)propan-2-one ), or at the N-methyl group, potentially leading to demethylation or the formation of an N-oxide. Further oxidation of the alcohol can lead to the corresponding carboxylic acid.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction During Synthesis

Possible Cause Troubleshooting Step
Degradation of this compound starting material. Verify the purity of the starting material using techniques like NMR or LC-MS. Store the compound at recommended cool temperatures and away from acidic environments.
Presence of acidic impurities in the reaction mixture. Ensure all solvents and reagents are free from acidic contaminants. Use of a non-acidic base may be necessary to neutralize any trace acids.
Suboptimal reaction temperature. If the reaction is conducted at elevated temperatures for extended periods, thermal degradation may occur. Consider running the reaction at a lower temperature for a longer duration.

Issue 2: Unexpected Byproducts Observed in Reaction Mixture

Possible Cause Troubleshooting Step
Accidental deprotection of the Boc group. The presence of 3-(methylamino)-1-propanol as a byproduct suggests cleavage of the Boc group. Scrupulously avoid acidic conditions. Check the pH of your reaction mixture.
Oxidation of the starting material or product. If byproducts with masses corresponding to the addition of oxygen are observed, oxidation may be the cause. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reaction with the hydroxyl group. The hydroxyl group may participate in side reactions. If this is suspected, consider protecting the hydroxyl group prior to the intended reaction.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily dictated by the experimental conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the Boc group is readily cleaved. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to the free amine.

G A This compound B Protonated Carbamate A->B + H+ D Carbamic Acid Intermediate B->D - tert-butyl cation E Isobutylene B->E - H+ C 3-(Methylamino)-1-propanol D->C - CO2 F Carbon Dioxide D->F G tert-Butanol E->G + H2O (if present)

Acid-catalyzed degradation pathway.
Thermal Degradation

Heating this compound can lead to a similar cleavage of the Boc group through a concerted elimination mechanism, yielding the same primary products as acid-catalyzed degradation.

G A This compound B 3-(Methylamino)-1-propanol A->B Δ (Heat) C Isobutylene A->C Δ (Heat) D Carbon Dioxide A->D Δ (Heat)

Thermal degradation pathway.
Oxidative Degradation

Oxidation can occur at the secondary alcohol or the N-methyl group.

G cluster_0 Oxidation of Secondary Alcohol cluster_1 Oxidation of N-methyl Group A This compound B 1-(Methyl(tert-butoxycarbonyl)amino)propan-2-one A->B [O] C This compound D N-oxide or Demethylated Product C->D [O]

Potential oxidative degradation pathways.

Quantitative Data

Table 1: Forced Degradation of a Representative Carbamate Drug

Stress Condition Conditions % Degradation (Example) Primary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h15-25%Deprotected Amine
Base Hydrolysis 0.1 M NaOH, 60 °C, 24h10-20%Deprotected Amine
Oxidative 3% H₂O₂, RT, 48h5-15%Oxidized derivatives
Thermal 80 °C, 48h5-10%Deprotected Amine
Photolytic UV light, 24h<5%Various photoproducts

Data is illustrative and compiled from general knowledge of carbamate stability.

Table 2: Thermal Degradation Kinetics of tert-Butyl Carbamate

Temperature (°C) Rate Constant (k, s⁻¹) Arrhenius Equation
200-280Temperature Dependentlog k(s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303 RT)

This data demonstrates the kinetics of the gas-phase elimination of a related compound and highlights the impact of temperature on stability.

Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the degradation of this compound.

Workflow for HPLC Method Development

G A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop HPLC Method (e.g., C18 column, gradient elution with water/acetonitrile) B->C D Analyze Samples C->D E Identify Peaks (LC-MS for mass identification) D->E F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F

Workflow for developing a stability-indicating HPLC method.

HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at a set temperature (e.g., 80°C). Periodically dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source. Take samples at different time intervals for analysis. A control sample should be kept in the dark.

Validation & Comparative

Purity Assessment of tert-Butyl 3-hydroxypropylmethylcarbamate: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent evaluation of purity for chemical intermediates is a critical mandate in drug discovery and development. For a compound such as tert-Butyl 3-hydroxypropylmethylcarbamate, a versatile building block, ensuring high purity is fundamental to the integrity and reproducibility of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to facilitate an informed decision on the most appropriate methodology for specific analytical challenges.

Comparison of Analytical Methodologies

The choice between HPLC and GC-MS for purity determination hinges on the physicochemical properties of the analyte and potential impurities, including volatility, thermal stability, and polarity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability for Target Compound Highly suitable due to the non-volatile and potentially thermally labile nature of the carbamate functional group. Can analyze the compound in its native form.[1][2]May require derivatization to increase volatility and prevent thermal degradation in the injector port.[3][4] Carbamates can be thermally unstable.[4]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent. Derivatization might be necessary for improved analysis.
Detection UV, Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[5]Mass Spectrometry (MS), Flame Ionization Detector (FID).[2][6]
Key Advantages - Broad applicability to non-volatile and thermally sensitive molecules.[1][2]- Robust and reproducible for quantitative analysis.- Non-destructive, allowing for fraction collection.- High separation efficiency and resolution for volatile compounds.[1]- Provides structural information for impurity identification through mass spectra.[7]- High sensitivity.[6][7]
Potential Limitations - Lower resolution compared to capillary GC.- Higher solvent consumption.[8]- Not suitable for non-volatile or thermally labile compounds without derivatization.[2][8]- Potential for sample degradation at high temperatures.[3]

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. Method optimization and validation are essential for routine use.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the routine purity assessment and quantification of non-volatile impurities.

Instrumentation: HPLC system with a UV detector or a universal detector like CAD.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 5-95% B20-25 min, 95% B25-26 min, 95-5% B26-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities. For the main analyte, derivatization (e.g., silylation) may be required to improve volatility and thermal stability.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Chromatographic and MS Conditions:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of 1 mg/mL.

  • For derivatization (if necessary): To the solution, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

Logical Workflow for Purity Assessment

The selection and application of an appropriate analytical method for purity assessment follows a logical progression. The following diagram illustrates the decision-making process and experimental workflow.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Data Analysis Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS, if needed) Dissolution->Derivatization Decision Analyte & Impurity Properties (Volatility, Thermal Stability) Dissolution->Decision GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Decision->HPLC Non-volatile / Thermally Labile Decision->GCMS Volatile / Thermally Stable Data_Acquisition Chromatogram & Spectra Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report Final Report Method Selection Logic Start Start: Purity Assessment Required Volatile Are potential impurities volatile? Start->Volatile Thermally_Stable Is the analyte thermally stable? Volatile->Thermally_Stable Yes HPLC_Method Use HPLC Volatile->HPLC_Method No GCMS_Method Use GC-MS Thermally_Stable->GCMS_Method Yes Consider_Derivatization Consider GC-MS with derivatization Thermally_Stable->Consider_Derivatization No End End: Method Selected HPLC_Method->End GCMS_Method->End Consider_Derivatization->GCMS_Method

References

Comparative Analysis of tert-Butyl 3-hydroxypropylmethylcarbamate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise molecular characterization is essential. The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern chemistry, and confirming its successful installation, as in tert-Butyl 3-hydroxypropylmethylcarbamate, requires accurate analytical methods. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound against a closely related analogue, tert-Butyl (3-aminopropyl)carbamate.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and the experimentally determined data for tert-Butyl (3-aminopropyl)carbamate. The data for the latter is presented to offer a baseline for comparison, highlighting the influence of the terminal hydroxyl group versus an amino group on the chemical shifts of adjacent protons and carbons. The spectra are typically recorded in deuterochloroform (CDCl₃), a common solvent for such compounds, allowing for direct comparison.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundSignal AssignmentExpected/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃~1.45Singlet9H
-CH₂-CH₂-OH~1.80Multiplet2H
-N(CH₃)-~2.90Singlet3H
-CH₂-N(Boc)CH₃~3.30Triplet2H
-CH₂-OH~3.70Triplet2H
-OHVariableBroad Singlet1H
tert-Butyl (3-aminopropyl)carbamate [1][2]-C(CH₃)₃1.43Singlet9H
-CH₂-CH₂-NH₂1.62Multiplet2H
-CH₂-NH₂2.76Triplet2H
-CH₂-NHBoc3.21Triplet2H
-NH-4.90Broad Singlet1H

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundSignal AssignmentExpected/Observed Chemical Shift (δ, ppm)
This compound -C(CH₃)₃~28.4
-CH₂-CH₂-OH~30.0
-N(CH₃)-~35.0
-CH₂-N(Boc)CH₃~48.0
-CH₂-OH~60.0
>C=O~156.0
-C(CH₃)₃~80.0
tert-Butyl (3-aminopropyl)carbamate [2]-C(CH₃)₃28.4
-CH₂-CH₂-NH₂33.3
-CH₂-NH₂39.6
-CH₂-NHBoc38.4
>C=O156.2
-C(CH₃)₃79.1

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is detailed below.

1. Sample Preparation [3][4][5]

  • Weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR and place it into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is of high purity and has a low water content.[5]

  • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[3]

  • Ensure the sample is fully dissolved by gently swirling or vortexing the vial.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[3]

  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition

  • Insert the NMR tube into a spinner turbine and place it within the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • "Shim" the magnetic field to optimize its homogeneity around the sample, which is crucial for obtaining sharp spectral lines.[5]

  • Acquire the ¹H spectrum. For a typical small organic molecule, this can be achieved in a few minutes.[3]

  • Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, this typically requires a longer acquisition time (20-60 minutes or more) to achieve a good signal-to-noise ratio.[3]

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Visualization of NMR Analysis Workflow

The logical progression for the characterization of this compound via NMR spectroscopy is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum lock->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process analyze Spectral Interpretation process->analyze report Generate Report analyze->report

Caption: Workflow for the NMR analysis of this compound.

References

Comparison of tert-Butyl 3-hydroxypropylmethylcarbamate with other Boc-protected amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to tert-Butyl 3-hydroxypropylmethylcarbamate and Other Boc-Protected Amino Alcohols for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, Boc-protected amino alcohols are indispensable building blocks. Their bifunctional nature, possessing both a protected amine and a reactive hydroxyl group, makes them versatile synthons for the introduction of aminoalkyl functionalities in complex molecules. This guide provides a comparative analysis of this compound against other commonly utilized Boc-protected amino alcohols, focusing on their physicochemical properties, synthesis, and reactivity.

Physicochemical Properties: A Comparative Overview

The selection of a Boc-protected amino alcohol is often guided by its physical and chemical properties, which can influence its handling, reactivity, and solubility in various solvent systems. The following table summarizes the key properties of this compound and its structural analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/mL)
tert-Butyl (2-hydroxyethyl)carbamateC₇H₁₅NO₃161.20Light yellow liquid92 (at 0.22 mmHg)1.042 (at 25 °C)
tert-Butyl (3-hydroxypropyl)carbamate C₈H₁₇NO₃ 175.22 Data not available Data not available Data not available
tert-Butyl (3-hydroxypropyl)methylcarbamateC₉H₁₉NO₃189.25Data not availableData not availableData not available
tert-Butyl (4-hydroxybutyl)carbamateC₉H₁₉NO₃189.25Colorless liquidData not available1.02 (at 20 °C)

Data sourced from PubChem and other chemical suppliers.

Synthesis and Reactivity: The Boc Protection Step

The most common method for the synthesis of Boc-protected amino alcohols is the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.[1] The choice of solvent and base can be optimized to achieve the desired outcome.

General Experimental Protocol for N-Boc Protection of Amino Alcohols:
  • Dissolution: The amino alcohol (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent like dioxane or acetone.

  • Base Addition: A base (1.0-1.5 equivalents) is added to the solution. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).

  • Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) is added to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: The reaction is typically stirred at room temperature for several hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water, brine, or a dilute acid) to remove the base and any water-soluble byproducts.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

The reactivity of the amino group can be influenced by steric hindrance and the nucleophilicity of the nitrogen atom. For instance, the secondary amine in 3-(methylamino)-1-propanol (the precursor to this compound) may exhibit different reactivity compared to the primary amines in other amino alcohols.

Comparative Performance and Applications

  • tert-Butyl (2-hydroxyethyl)carbamate: This is a widely used building block for introducing a C2 aminoethyl spacer. It is employed in the synthesis of various compounds, including phosphatidyl ethanolamines and ornithine analogs.[2][3]

  • tert-Butyl (3-hydroxypropyl)carbamate: This analog provides a C3 amino spacer and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • This compound: The presence of a methyl group on the nitrogen atom makes this a precursor to N-methylated amino alcohols. N-methylation can be a crucial structural modification in drug design to modulate pharmacological properties such as potency, selectivity, and metabolic stability.

  • tert-Butyl (4-hydroxybutyl)carbamate: Offering a longer C4 spacer, this compound is used in the synthesis of spermidine analogues and polymers for in vivo delivery systems.

The choice between these building blocks will ultimately depend on the specific requirements of the target molecule, such as the desired linker length and the presence or absence of N-substitution.

Visualizing the Synthesis and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Boc Protection of Amino Alcohols cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amino Alcohol Amino Alcohol Reaction Mixture Reaction Mixture Amino Alcohol->Reaction Mixture Boc2O Boc2O Boc2O->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash Reaction Completion Drying Drying Aqueous Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Crude Product Boc-Protected Amino Alcohol Boc-Protected Amino Alcohol Purification->Boc-Protected Amino Alcohol Pure Product

Caption: Experimental workflow for the synthesis of Boc-protected amino alcohols.

G Structural Comparison of Boc-Protected Amino Alcohols cluster_main Target Compound cluster_analogs Structural Analogs A tert-Butyl (2-hydroxyethyl)carbamate C₇H₁₅NO₃ M.W. 161.20 B tert-Butyl (3-hydroxypropyl)carbamate C₈H₁₇NO₃ M.W. 175.22 C This compound C₉H₁₉NO₃ M.W. 189.25 C->A Shorter Chain (-CH₂) - No N-Methyl C->B - No N-Methyl D tert-Butyl (4-hydroxybutyl)carbamate C₉H₁₉NO₃ M.W. 189.25 C->D Longer Chain (+CH₂) - No N-Methyl

Caption: Logical relationships between the target compound and its analogs.

Conclusion

This compound and its analogs are valuable tools in the arsenal of medicinal chemists and drug development professionals. The choice of a specific Boc-protected amino alcohol linker is a critical design element that can significantly impact the biological activity and pharmacokinetic properties of a drug candidate. While this guide provides a comparative overview based on available data, researchers are encouraged to perform side-by-side experimental evaluations under their specific reaction conditions to make the most informed selection for their synthetic targets.

References

A Guide to Orthogonal Deprotection Strategies for tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective protection and deprotection of functional groups are critical for achieving complex molecular architectures. This guide provides a detailed comparison of orthogonal deprotection strategies involving tert-Butyl 3-hydroxypropylmethylcarbamate, a versatile building block. We will explore methods for the selective removal of the tert-butoxycarbonyl (Boc) group while preserving a protected hydroxyl group, and conversely, the deprotection of the hydroxyl group while the Boc-protected amine remains intact.

Orthogonal Deprotection: A Fundamental Concept

Orthogonal protection refers to a strategy in chemical synthesis where multiple protective groups in a molecule can be removed in any order without affecting the others.[1][2] This is achieved by selecting protecting groups that are labile under different and specific reaction conditions (e.g., acid-labile, base-labile, or removable by hydrogenolysis).[3][4][5] This approach is fundamental in multi-step syntheses to avoid unintended reactions and ensure high yields of the desired product.[1][6][7][8]

Scenario 1: Selective Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4][9] In the context of this compound, it is often necessary to deprotect the amine for further functionalization while a protected hydroxyl group remains untouched.

A common strategy involves protecting the hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This creates a system where the Boc group can be selectively removed using acid, while the silyl ether remains stable.

Experimental Data: Boc Deprotection in the Presence of a Silyl Ether
EntrySubstrateDeprotection ConditionsProductYield (%)Reference
1tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), 0 °C to rt, 2h3-(tert-Butyldimethylsilyloxy)-N-methylpropan-1-amine>95[10]
2tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate4M HCl in 1,4-Dioxane, rt, 1h3-(tert-Butyldimethylsilyloxy)-N-methylpropan-1-amineHigh[9]
3tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateOxalyl chloride (3 eq.), Methanol, rt, 1-4h3-(tert-Butyldimethylsilyloxy)-N-methylpropan-1-amineup to 90[11][12]
4tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateSilica Gel, Reduced Pressure, Heat3-(tert-Butyldimethylsilyloxy)-N-methylpropan-1-amine67[13]
5tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateThermal deprotection in continuous flow (Methanol), 230-240 °C3-(tert-Butyldimethylsilyloxy)-N-methylpropan-1-amineHigh[9][12][14]
Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) To a solution of tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate in anhydrous dichloromethane (DCM), an equal volume of trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. After completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as a TFA salt.[10]

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol To a solution of tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate in methanol, 3 equivalents of oxalyl chloride are added. The reaction is stirred at room temperature for 1-4 hours. The solvent is then evaporated, and the residue is worked up to isolate the free amine.[11][12]

Scenario 2: Selective Deprotection of the Hydroxyl Group

Conversely, a synthetic strategy may require the deprotection of the hydroxyl group for a subsequent reaction, while the Boc-protected amine needs to remain intact. In this case, the choice of the hydroxyl protecting group is crucial. Silyl ethers, particularly TBDMS, are again a common choice due to their stability to a wide range of reaction conditions and their selective removal with fluoride-based reagents.

Experimental Data: Silyl Ether Deprotection in the Presence of a Boc Group
EntrySubstrateDeprotection ConditionsProductYield (%)Reference
1tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateTetrabutylammonium fluoride (TBAF) (1M in THF), THF, rt, 1hThis compoundHigh[15]
2tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamateAcetyl chloride (cat.), Methanol, 0 °C to rtThis compoundHigh[16]
3tert-Butyl 3-(tert-butyldiphenylsilyloxy)propyl(methyl)carbamateHF-Pyridine, THF, 0 °CThis compoundGood[17]
Experimental Protocols

Protocol 3: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF) To a solution of tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate in tetrahydrofuran (THF), a 1M solution of tetrabutylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature for 1 hour. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the deprotected alcohol.[15]

Protocol 4: TBDMS Deprotection using Catalytic Acetyl Chloride in Methanol To a solution of tert-Butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate in dry methanol at 0 °C, a catalytic amount of acetyl chloride is added. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified to yield the desired alcohol. This method is noted for its mildness and compatibility with other protecting groups.[16]

Alternative Orthogonal Strategies

While the Boc/silyl ether combination is a robust and widely used strategy, other protecting group pairs can be employed for the orthogonal protection of amino and hydroxyl groups in 3-hydroxypropylmethylamine.

Amine Protecting GroupRemoval ConditionsHydroxyl Protecting GroupRemoval ConditionsOrthogonality
Boc Acidic (TFA, HCl)Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)Excellent
Boc Acidic (TFA, HCl)Acetyl (Ac) Basic (K₂CO₃, MeOH)Good
Carboxybenzyl (Cbz) Hydrogenolysis (H₂, Pd/C)TBDMS Fluoride (TBAF)Excellent
9-Fluorenylmethoxycarbonyl (Fmoc) Basic (Piperidine)TBDMS Fluoride (TBAF)Excellent
Phthaloyl (Phth) HydrazinolysisTBDMS Fluoride (TBAF)Excellent

Signaling Pathways and Experimental Workflows in DOT Language

Below are Graphviz diagrams illustrating the logical flow of the orthogonal deprotection strategies discussed.

Orthogonal_Deprotection_Boc_First A N-Boc, O-TBDMS protected 3-hydroxypropylmethylamine B Acidic Deprotection (e.g., TFA in DCM) A->B Selective Boc Removal C N-deprotected, O-TBDMS protected amine B->C D Fluoride Deprotection (e.g., TBAF in THF) C->D Hydroxyl Deprotection E Fully deprotected 3-hydroxypropylmethylamine D->E Orthogonal_Deprotection_Silyl_First A N-Boc, O-TBDMS protected 3-hydroxypropylmethylamine B Fluoride Deprotection (e.g., TBAF in THF) A->B Selective Silyl Removal C O-deprotected, N-Boc protected alcohol (this compound) B->C D Acidic Deprotection (e.g., TFA in DCM) C->D Amine Deprotection E Fully deprotected 3-hydroxypropylmethylamine D->E

References

A Comparative Stability Analysis of tert-Butyl 3-hydroxypropylmethylcarbamate versus its Fmoc-Protected Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. The stability of these temporary functionalities under various reaction and purification conditions dictates the overall efficiency and success of a synthetic route. This guide provides an objective comparison of the stability of tert-Butyl 3-hydroxypropylmethylcarbamate against its N-fluorenylmethyloxycarbonyl (Fmoc) protected counterpart, supported by established chemical principles and detailed experimental protocols for stability assessment.

The core difference between the tert-butoxycarbonyl (Boc) group in this compound and the Fmoc group lies in their orthogonal deprotection chemistries. The Boc group is characteristically labile to acidic conditions, while the Fmoc group is cleaved under basic conditions.[1][2] This fundamental dichotomy in their chemical nature governs their respective stabilities and applications in complex molecule synthesis.

Quantitative Stability Comparison

The following table summarizes the expected stability of this compound and its Fmoc-protected analogue under various chemical conditions, based on the well-documented behavior of Boc and Fmoc protecting groups.

ConditionThis compound (Boc-protected)Fmoc-3-hydroxypropylmethylcarbamate (Fmoc-protected)Rationale
Strongly Acidic (e.g., TFA, HCl) Labile[][4]Stable[5][]The Boc group is readily cleaved via an acid-catalyzed mechanism that forms a stable tert-butyl cation.[7][8] The Fmoc group is stable to acid.
Mildly Acidic (e.g., Acetic Acid) Moderately Stable to StableStableThe Boc group requires strong acids for efficient cleavage, showing greater stability in milder acidic environments. The Fmoc group remains stable.
Strongly Basic (e.g., NaOH, KOH) Stable[4][9]LabileThe Boc group is generally stable to basic conditions.[9] The Fmoc group is cleaved through a base-mediated β-elimination.[]
Mildly Basic (e.g., Piperidine, DBU) StableLabile[10][11]While stable to strong inorganic bases, the Boc group is unaffected by the milder organic bases used for Fmoc removal. The Fmoc group is specifically designed to be cleaved by such bases.
Nucleophiles Generally Stable[12]Susceptible to primary and secondary aminesThe Boc group is resistant to many nucleophiles.[12] The Fmoc group is cleaved by amine-based nucleophiles.
Hydrogenolysis (e.g., H₂, Pd/C) StableModerately StableThe Boc group is stable to catalytic hydrogenation. The fluorenyl system of the Fmoc group can be susceptible to reduction under certain hydrogenolysis conditions.
Photolytic Conditions Generally StableCan be sensitiveThe fluorenyl group in Fmoc is chromophoric and can exhibit sensitivity to UV light.

Deprotection Mechanisms

The divergent stability of Boc and Fmoc protecting groups stems from their distinct deprotection pathways. Understanding these mechanisms is crucial for designing orthogonal synthetic strategies.

Caption: Comparative deprotection pathways of Boc and Fmoc groups.

Experimental Protocols for Comparative Stability Analysis (Forced Degradation)

To empirically determine and compare the stability of this compound and its Fmoc-protected analogue, a forced degradation study can be performed.[13] This involves subjecting the compounds to a range of stress conditions and monitoring their degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

I. Materials and Reagents
  • This compound

  • Fmoc-3-hydroxypropylmethylcarbamate

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Piperidine

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column

  • pH meter

  • Thermostated incubator or water bath

II. General Workflow for Forced Degradation Study

G prep Sample Preparation (Stock Solutions in ACN) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) stress->sampling quench Quenching and Neutralization sampling->quench analysis HPLC Analysis (Quantify remaining parent compound) quench->analysis data Data Analysis (Calculate % degradation vs. time) analysis->data

Caption: Workflow for a comparative forced degradation study.

III. Detailed Experimental Procedures
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of Fmoc-3-hydroxypropylmethylcarbamate in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 1N HCl.

    • Incubate the solutions at 60°C.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 1N NaOH.

    • Incubate the solutions at room temperature.

    • At the specified time intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Mild Base (for Fmoc analogue):

    • Prepare a 20% (v/v) solution of piperidine in dimethylformamide (DMF).

    • To 1 mL of the Fmoc-analogue stock solution, add 1 mL of the piperidine solution.

    • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot, quench with a solution of 1% TFA in 50:50 ACN/water, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 30% H₂O₂.

    • Store the solutions at room temperature, protected from light.

    • At the specified time intervals, withdraw an aliquot, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Place aliquots of the stock solutions in a thermostated oven at 80°C.

    • At the specified time intervals, remove samples, allow them to cool to room temperature, and analyze by HPLC.

  • Photostability:

    • Expose aliquots of the stock solutions to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • Keep control samples wrapped in aluminum foil to protect from light.

    • At specified time intervals, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm for the carbamate, and 265 nm or 301 nm for the Fmoc group).

    • Quantification: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

Conclusion

The choice between this compound and its Fmoc-protected analogue is fundamentally a choice between an acid-labile and a base-labile protecting group. The Boc-protected compound offers robust stability to basic and nucleophilic conditions, making it suitable for synthetic routes involving these reagents. Conversely, the Fmoc-protected analogue provides orthogonality to acid-sensitive functionalities and is the preferred choice when acidic conditions must be avoided. The provided experimental protocols offer a framework for conducting a rigorous comparative stability analysis to inform the selection of the most appropriate protected compound for a specific research or development application.

References

Comparative Guide to LC-MS Methods for the Detection of tert-Butyl 3-hydroxypropylmethylcarbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative and qualitative analysis of tert-Butyl 3-hydroxypropylmethylcarbamate and its putative metabolites. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed experimental protocols and data to support the selection of the most appropriate analytical strategy.

Introduction

This compound is a carbamate-containing molecule. The detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and versatility. Carbamates are generally thermally unstable, making LC-MS a more suitable technique than Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This guide explores different approaches to sample preparation, chromatographic separation, and mass spectrometric detection to optimize the analysis of the parent compound and its metabolites.

Predicted Metabolic Pathways

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) parent This compound metabolite1 Hydroxy-tert-butyl Metabolite parent->metabolite1 CYP450 metabolite3 Propyl-chain Oxidized Metabolite parent->metabolite3 CYP450 metabolite2 Carboxy-tert-butyl Metabolite metabolite1->metabolite2 ADH/ALDH conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGTs conjugate2 Sulfate Conjugate metabolite3->conjugate2 SULTs

Caption: Predicted metabolic pathway of this compound.

Comparison of LC-MS Methodologies

The selection of an appropriate LC-MS method depends on the matrix, the required sensitivity, and the available instrumentation. Below is a comparison of different approaches.

ParameterMethod A: Reversed-Phase with C18 ColumnMethod B: Reversed-Phase with Carbamate-Specific ColumnMethod C: HILIC
LC Column C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)Ultra Carbamate or equivalent (e.g., 2.1 mm x 100 mm)[1]Amide or Cyano Column
Mobile Phase A 0.1% Formic Acid in Water[5]0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5-10 min5-95% B over 5-8 min[1]95-5% B over 5-10 min
Ionization Mode ESI PositiveESI Positive[2]ESI Positive or Negative
MS/MS Transitions Parent -> Fragment ions (specific m/z to be determined)Parent -> Fragment ions (specific m/z to be determined)Parent -> Fragment ions (specific m/z to be determined)
Pros Widely available, good for moderately polar compounds.Optimized for carbamate separation, potentially faster analysis times.[1]Better retention for very polar metabolites.
Cons May have lower retention for very polar metabolites.Less commonly available than C18 columns.Can have longer equilibration times.

Experimental Protocols

Detailed methodologies for sample preparation and LC-MS analysis are provided below.

Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and enriching the analytes of interest.[6]

1. Protein Precipitation (PPT)

  • Application: For plasma, serum, or whole blood samples.[6]

  • Protocol:

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

2. Liquid-Liquid Extraction (LLE)

  • Application: For cleaner extracts from complex matrices like urine or plasma.[6][8]

  • Protocol:

    • To 500 µL of sample, add the internal standard and 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness and reconstitute in the mobile phase.

3. Solid-Phase Extraction (SPE)

  • Application: For high-purity extracts and analyte concentration, suitable for low-level detection.[9][10]

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]

    • Load 1 mL of the sample (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[10]

    • Elute the analyte with 1 mL of methanol.[10]

    • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific instrument and application.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[2][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40 °C.[2]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive ion mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and expected metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quant Quantification detection->quant qual Metabolite Identification detection->qual report Reporting quant->report qual->report

Caption: General workflow for LC-MS analysis of small molecules.

Conclusion

The successful analysis of this compound and its metabolites relies on the careful selection and optimization of sample preparation and LC-MS conditions. For routine analysis in biological matrices, protein precipitation offers a rapid and straightforward approach. For higher sensitivity and cleaner extracts, solid-phase extraction is recommended. A reversed-phase separation on a C18 column coupled with tandem mass spectrometry operating in positive ESI and MRM mode is a robust starting point for method development. The methodologies and comparative data presented in this guide provide a solid foundation for developing and validating a reliable analytical method for your specific research needs.

References

Validating the Molecular Structure of tert-Butyl 3-hydroxypropyl(methyl)carbamate: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For compounds like tert-butyl 3-hydroxypropyl(methyl)carbamate, a key intermediate in organic synthesis, ensuring the precise connectivity of every atom is paramount for quality control, reaction optimization, and regulatory compliance. While one-dimensional Nuclear Magnetic Resonance (NMR) provides a foundational view, two-dimensional (2D) NMR techniques offer a definitive roadmap of the molecular architecture.

This guide provides a comparative analysis of 2D NMR spectroscopy for the structural validation of tert-butyl 3-hydroxypropyl(methyl)carbamate. We present expected experimental data for key 2D NMR experiments—COSY, HSQC, and HMBC—and compare their utility against alternative analytical methods such as High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

Structural Elucidation via 2D NMR Spectroscopy

2D NMR experiments provide through-bond correlation data that resolves the ambiguities often present in 1D spectra, especially for complex molecules. By mapping the interactions between nuclei, a complete and reliable picture of the molecular structure can be assembled.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for tert-butyl 3-hydroxypropyl(methyl)carbamate. These values are foundational for interpreting the 2D correlation maps.

Atom Label Structure Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1(CH ₃)₃C-1.45 (s, 9H)28.5
2-C (CH₃)₃-79.5
3-C(O )--156.0
4N-CH2.85 (s, 3H)34.0
5-N-CH ₂-3.30 (t, 2H)48.0
6-CH ₂-1.75 (quint, 2H)30.0
7-CH ₂-OH3.65 (t, 2H)60.5
8-OH ~2.5 (br s, 1H)-
2D NMR Correlation Data

The following tables outline the expected correlations from key 2D NMR experiments that would validate the structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled, typically through two or three bonds.

Proton (Label) Correlates With (Label) Inference
H-5 (3.30 ppm)H-6 (1.75 ppm)Confirms the N-CH₂-CH₂- connectivity.
H-6 (1.75 ppm)H-5 (3.30 ppm), H-7 (3.65 ppm)Confirms the central position of this methylene group.
H-7 (3.65 ppm)H-6 (1.75 ppm)Confirms the -CH₂-CH₂-OH connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to.

Proton (Label) Carbon (Label) Inference
H-1 (1.45 ppm)C-1 (28.5 ppm)Assigns the tert-butyl protons to their carbon.
H-4 (2.85 ppm)C-4 (34.0 ppm)Assigns the N-methyl protons to their carbon.
H-5 (3.30 ppm)C-5 (48.0 ppm)Assigns the N-CH₂ protons to their carbon.
H-6 (1.75 ppm)C-6 (30.0 ppm)Assigns the central methylene protons to their carbon.
H-7 (3.65 ppm)C-7 (60.5 ppm)Assigns the hydroxymethylene protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton.

Proton (Label) Correlates With Carbon (Label) Inference
H-1 (tert-butyl)C-2 (tert-butyl quaternary), C-3 (carbonyl)Confirms the connection of the tert-butyl group to the carbamate carbonyl.
H-4 (N-methyl)C-3 (carbonyl), C-5 (N-CH₂)Links the methyl group to the nitrogen and confirms its proximity to the carbonyl and adjacent methylene.
H-5 (N-CH₂)C-3 (carbonyl), C-4 (N-methyl), C-6 (central CH₂)Establishes the core N-CH₂-CH₂ fragment and its connection to the carbamate group.
H-7 (-CH₂-OH)C-6 (central CH₂)Confirms the terminal position of the hydroxypropyl chain.

Workflow for 2D NMR Structural Validation

The logical process from sample preparation to final structure confirmation is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample ~10-20 mg of Compound Solvent ~0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent NMR_Tube Dissolve & Transfer to 5mm NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR COSY gCOSY HSQC gHSQC HMBC gHMBC Assign_1D Assign 1D Spectra H1_NMR->Assign_1D C13_NMR->Assign_1D Correlate_COSY ¹H-¹H Correlations COSY->Correlate_COSY Correlate_HSQC ¹H-¹³C (1-bond) Correlations HSQC->Correlate_HSQC Correlate_HMBC ¹H-¹³C (2-3 bond) Correlations HMBC->Correlate_HMBC Assign_1D->Correlate_COSY Assign_1D->Correlate_HSQC Assign_1D->Correlate_HMBC Structure_Confirmed Structure Validated Correlate_COSY->Structure_Confirmed Correlate_HSQC->Structure_Confirmed Correlate_HMBC->Structure_Confirmed

Caption: Workflow for structural validation using 2D NMR.

Comparison with Alternative Techniques

While 2D NMR is exceptionally informative, other techniques provide complementary data. The choice of method often depends on the specific question being asked, available equipment, and sample properties.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and complete molecular skeleton.Provides unambiguous structural confirmation; non-destructive.Requires relatively larger sample amounts (mg); longer experiment times (hours).
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.Extremely high sensitivity (µg to ng) and accuracy; confirms molecular formula.Provides no information on atomic connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; cannot distinguish isomers.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for structural determination.Requires a suitable, high-quality single crystal, which can be difficult to obtain.

Experimental Protocols

General Protocol for 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of tert-butyl 3-hydroxypropyl(methyl)carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument calibration procedures, including locking, tuning, and shimming, to ensure optimal field homogeneity.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to establish chemical shifts and assess sample purity.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire data with sufficient resolution in both dimensions (e.g., 2048 points in F2 and 256-512 increments in F1).

    • HSQC: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the one-bond coupling constant (¹Jᴄʜ) to approximately 145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant to 8-10 Hz to observe 2- and 3-bond correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Apply window functions (e.g., sine-bell), Fourier transformation, phase correction, and baseline correction in both dimensions to obtain the final 2D spectra.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Interpretation: Compare the measured mass of the most abundant ion to the calculated theoretical mass for the expected elemental formula (C₉H₁₉NO₃). A mass accuracy of <5 ppm is required for confident formula assignment.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the key functional groups: ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), and ~1690 cm⁻¹ (C=O, carbamate carbonyl stretch).

A Comparative Guide to Carbamate Protecting Groups in Parallel Synthesis: The Boc and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of parallel synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the final products. Among the most crucial of these are carbamate-based protecting groups, which temporarily mask reactive amine functionalities, preventing unwanted side reactions and directing the synthesis towards the desired molecular architecture. This guide provides a comprehensive and objective comparison of the two cornerstone carbamate-based strategies: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) approaches. While specific data for tert-Butyl 3-hydroxypropyl(methyl)carbamate is not extensively available in comparative studies, the broader principles and performance metrics of the Boc-strategy, which utilizes the same protective moiety, offer valuable insights for researchers, scientists, and drug development professionals.

Core Principles: A Tale of Two Labile Groups

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the α-amino protecting group, a property known as lability.[1]

  • The Boc Strategy: This approach relies on a carbamate protecting group that is labile to acid.[1] Deprotection is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[2][3]

  • The Fmoc Strategy: In contrast, the Fmoc protecting group is labile to basic conditions.[1] Its removal is generally accomplished using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent.[2]

This key difference in lability dictates the entire synthetic workflow, influencing the choice of the solid support (resin), side-chain protecting groups, and the final cleavage reagents.[1]

Performance Comparison: Boc vs. Fmoc in Parallel Synthesis

The choice between Boc and Fmoc chemistry is a critical decision that can significantly impact the efficiency, purity, and scalability of a parallel synthesis campaign. The following table summarizes the key characteristics and performance metrics of each strategy.

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)[3]Base (e.g., 20% Piperidine in DMF)[3]
Orthogonality Semi-orthogonal with benzyl-based side-chain protection[1]Fully orthogonal with tert-butyl-based side-chain protection[1]
Advantages - Robust and well-established method.- Often better for the synthesis of long or hydrophobic sequences prone to aggregation.[1][]- Can lead to a lower risk of racemization for sensitive amino acid residues like histidine.[1]- Milder deprotection conditions preserve sensitive functionalities on the peptide.- The full orthogonality allows for selective side-chain modifications while the peptide is still on the resin.[1]- Highly amenable to automation.[2]- The final cleavage reagents are generally safer.- Allows for UV monitoring of the deprotection step.[1]
Disadvantages - Repetitive use of strong acid for deprotection can lead to the degradation of sensitive peptides.[1]- The final cleavage often requires harsh and hazardous reagents like liquid hydrogen fluoride (HF).[3]- The dibenzofulvene byproduct from Fmoc deprotection can lead to side reactions if not properly scavenged.- Can be less effective for highly aggregating peptide sequences.

Experimental Workflows and Methodologies

The following sections provide a generalized overview of the experimental workflows and protocols for parallel synthesis utilizing the Boc and Fmoc strategies.

General Workflow for Solid-Phase Peptide Synthesis

The process of solid-phase peptide synthesis, whether employing the Boc or Fmoc strategy, follows a cyclical pattern of deprotection, washing, coupling, and washing, repeated for each amino acid to be added to the peptide chain.

SPPS_Workflow start Start with Resin deprotection Deprotection of Nα-Amine start->deprotection wash1 Washing deprotection->wash1 coupling Coupling of next Amino Acid wash1->coupling wash2 Washing coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Side-Chain Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin final_deprotection->cleavage purification Purification and Analysis cleavage->purification Orthogonal_Protection cluster_Fmoc Fmoc/tBu Strategy N_alpha Nα-Amine (Fmoc-protected) Side_Chain Side-Chain (tBu-protected) Linker Linker to Resin (Acid-labile) Base Base (e.g., Piperidine) Base->N_alpha selectively removes Acid Strong Acid (e.g., TFA) Acid->Side_Chain removes Acid->Linker cleaves

References

Head-to-head comparison of different methods for synthesizing tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. One such intermediate, tert-Butyl 3-hydroxypropylmethylcarbamate, serves as a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a detailed head-to-head comparison of two distinct synthetic methods for its preparation, supported by experimental data and protocols to aid in selecting the most suitable route for your research and development needs.

Method 1: One-Step Boc Protection of 3-(Methylamino)-1-propanol

This method represents a direct and convergent approach, starting from the commercially available amino alcohol, 3-(methylamino)-1-propanol. The synthesis involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Method 2: Two-Step Synthesis via Reduction of an N-Boc-β-Alanine Derivative

This alternative route begins with the commercially available N-Boc-N-methyl-β-alanine. The synthesis involves an initial esterification of the carboxylic acid, followed by the selective reduction of the resulting ester to the primary alcohol.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is often a balance of factors including yield, purity, reaction time, cost of reagents, and ease of execution. The following table summarizes the key performance indicators for the two methods.

ParameterMethod 1: Boc ProtectionMethod 2: Esterification and Reduction
Starting Materials 3-(Methylamino)-1-propanol, Di-tert-butyl dicarbonateN-Boc-N-methyl-β-alanine, Methanol, Thionyl chloride, Lithium borohydride
Number of Steps 12
Overall Yield High (typically >90%)Moderate to High (typically 70-85% over two steps)
Reaction Time Short (2-4 hours)Longer (typically 24-48 hours including workups)
Reagent Cost & Availability Readily available and moderately pricedReadily available, with some more specialized reagents
Scalability Readily scalableScalable with considerations for handling hydride reagents
Purification Simple aqueous workup and solvent removalRequires purification after each step, potentially including chromatography

Experimental Protocols

Method 1: Boc Protection of 3-(Methylamino)-1-propanol

Reaction Scheme:

Procedure:

  • To a solution of 3-(methylamino)-1-propanol (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by flash column chromatography if necessary, though it is often obtained in high purity after workup.

Method 2: Esterification of N-Boc-N-methyl-β-alanine and Subsequent Reduction

Reaction Scheme:

Step 1: Esterification

Step 2: Reduction

Procedure:

Step 1: Methyl Esterification

  • Suspend N-Boc-N-methyl-β-alanine (1.0 eq.) in methanol (approx. 0.4 M) in a round-bottom flask and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Step 2: Reduction of the Methyl Ester

  • Dissolve the crude methyl ester from the previous step in anhydrous tetrahydrofuran (THF, approx. 0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium borohydride (1.5 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl to neutralize the excess hydride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final product.

Workflow and Decision Logic

The choice between these two synthetic pathways will depend on the specific requirements of the project. The following diagram illustrates a logical workflow for selecting the optimal method.

Synthesis_Comparison start Project Goal: Synthesize tert-Butyl 3-hydroxypropylmethylcarbamate decision_priority Primary Driver? start->decision_priority speed_simplicity Speed & Simplicity decision_priority->speed_simplicity Time cost_scalability Cost & Scalability decision_priority->cost_scalability Scale/Cost method1 Method 1: Boc Protection of 3-(Methylamino)-1-propanol speed_simplicity->method1 method2 Method 2: Reduction of N-Boc-N-methyl-β-alanine ester cost_scalability->method2 conclusion1 Fewer steps, faster, simpler workup. method1->conclusion1 conclusion2 Potentially cheaper starting material for large scale, but longer process and requires hydride handling. method2->conclusion2

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both presented methods offer viable routes to this compound. Method 1, the direct Boc protection of 3-(methylamino)-1-propanol, is superior in terms of reaction time, simplicity, and likely overall yield, making it ideal for rapid, lab-scale synthesis and when the cost of the starting amino alcohol is not prohibitive. Method 2, involving the esterification and subsequent reduction of N-Boc-N-methyl-β-alanine, provides a solid alternative, particularly for large-scale production where the cost of starting materials may be a more significant factor. However, this route is more labor-intensive and requires careful handling of hydride reagents. The choice of method should be guided by the specific priorities of the research or production campaign, balancing the need for speed and convenience against potential cost savings at scale.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl 3-hydroxypropylmethylcarbamate, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE):

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

Protection TypeRecommended Equipment
Eye and FaceChemical safety goggles or a face shield
HandChemical-resistant gloves (e.g., nitrile)
BodyLaboratory coat and other protective clothing as necessary

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Always adhere to local, national, and international regulations.

1. Waste Segregation and Collection:

  • Designate a specific, properly labeled hazardous waste container for this compound.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly-fitting lid.[4]

  • The label should clearly indicate "Hazardous Waste," the chemical name "this compound," and list all associated hazards.[4]

  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.

2. Handling Spills and Contaminated Materials:

  • In the event of a small spill, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or silica gel to contain and absorb the chemical.[2][3]

  • Avoid using combustible materials like paper towels for cleanup.

  • Carefully collect the absorbed material and any other contaminated items (e.g., gloves, weighing paper) and place them in the designated hazardous waste container.[3]

  • Decontaminate the spill area with an appropriate solvent, followed by a thorough washing with soap and water.

  • Ensure that the chemical and any cleanup materials do not enter drains or waterways.[2][3]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be cool, dry, and well-ventilated.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Complete all necessary paperwork for the waste pickup, ensuring an accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_spill Spill Management cluster_neat Chemical & Labware Waste cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it a spill or neat chemical/contaminated labware? fume_hood->waste_type absorb Absorb with inert material (e.g., sand, vermiculite) waste_type->absorb Spill collect_neat Collect in a designated, labeled hazardous waste container waste_type->collect_neat Neat Chemical or Contaminated Labware collect_spill Collect absorbed material and contaminated items absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate store Store sealed container in a designated waste accumulation area decontaminate->store collect_neat->store contact_ehs Arrange for pickup by EHS or licensed waste disposal contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for tert-Butyl 3-hydroxypropylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl 3-hydroxypropylmethylcarbamate (CAS No. 98642-44-5). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] All personnel must handle this compound with appropriate personal protective equipment and within a designated, well-ventilated area.

Quantitative Hazard Data

While specific occupational exposure limits (e.g., PEL, TWA) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, the GHS hazard classifications necessitate stringent control measures to minimize exposure.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and to mitigate inhalation risks.

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Conforming to EN166 (EU) or ANSI Z87.1 (US).
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves before each use.Conforming to EN374.
Body Protection A laboratory coat. For larger quantities or splash risks, a chemical-resistant apron should be worn.---
Respiratory Protection Work in a well-ventilated chemical fume hood. If aerosols or dust are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.Conforming to 29 CFR 1910.134.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[2][3][4][5]

  • Use compatible utensils (e.g., stainless steel, glass) for transfers.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and upright.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name, and associated hazard pictograms (e.g., irritant).

  • Contaminated materials such as gloves, weighing paper, and pipette tips must also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in regular trash.

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

1. Small Spills (manageable by trained personnel):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Once absorbed, carefully scoop the material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • All cleanup materials must be disposed of as hazardous waste.

2. Large Spills or Spills Outside a Fume Hood:

  • Evacuate the area immediately.

  • Notify your supervisor and institutional EHS.

  • Prevent entry into the affected area.

  • Wait for trained emergency response personnel to handle the cleanup.

3. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical decision-making process in case of an exposure event.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage waste Waste Collection handling->waste disposal EHS Disposal waste->disposal

Caption: Workflow for handling this compound.

Exposure Response Protocol exposure Exposure Event skin_eye Skin/Eye Contact? exposure->skin_eye inhalation Inhalation? skin_eye->inhalation No flush Flush with Water (15 min) skin_eye->flush Yes fresh_air Move to Fresh Air inhalation->fresh_air Yes medical Seek Medical Attention inhalation->medical No (Other) flush->medical fresh_air->medical

Caption: Decision-making process for an exposure event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.